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Core Science & Biosynthesis

Foundational

physicochemical properties and molecular weight of N-EthylL-Z-Valinamide

Physicochemical Profiling and Synthetic Utility of N-Ethyl-L-Z-Valinamide (Z-Val-NHEt) Executive Summary In the landscape of modern peptidomimetic design and synthetic organic chemistry, orthogonally protected amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Synthetic Utility of N-Ethyl-L-Z-Valinamide (Z-Val-NHEt)

Executive Summary

In the landscape of modern peptidomimetic design and synthetic organic chemistry, orthogonally protected amino acid derivatives serve as the foundational building blocks for complex therapeutic agents. N-Ethyl-L-Z-Valinamide (commonly referred to as Z-Val-NHEt or benzyl (1S)-1-[(ethylamino)carbonyl]-2-methylpropylcarbamate) is a highly specialized, lipophilic valine derivative. Characterized by its N-terminal benzyloxycarbonyl (Z or Cbz) protection and C-terminal ethylamide capping, this compound is engineered for stability, making it an ideal intermediate in the synthesis of protease inhibitors, metabolic probes, and structure-activity relationship (SAR) models[1].

This technical guide provides an in-depth analysis of the physicochemical properties of N-Ethyl-L-Z-Valinamide, elucidates its mechanistic role in peptide synthesis, and outlines self-validating experimental protocols for its utilization and deprotection.

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of N-Ethyl-L-Z-Valinamide is critical for predicting its solubility, reactivity, and behavior in both synthetic workflows and biological assays. The Z-group imparts significant steric bulk and lipophilicity, which is highly advantageous when targeting hydrophobic binding pockets in enzyme active sites[1]. Concurrently, the ethylamide group neutralizes the C-terminal charge, mimicking the continuous backbone of a polypeptide chain while resisting enzymatic degradation.

Table 1: Physicochemical and Molecular Properties of N-Ethyl-L-Z-Valinamide

PropertyValue / DescriptionCausality & Synthetic Relevance
CAS Number 1381929-59-4Unique identifier for procurement and literature tracking.
Molecular Formula C₁₅H₂₂N₂O₃[2]Dictates the stoichiometric calculations for coupling reactions.
Molecular Weight 278.35 g/mol [2]Standard mass used for molarity and yield calculations.
Exact Mass 278.1630 DaCritical for LC-MS validation ([M+H]⁺ target = 279.17 m/z).
Predicted LogP ~2.8 - 3.2High lipophilicity driven by the benzyl ring and isopropyl side chain; requires organic solvents (DMF, DCM) for synthesis.
Topological Polar Surface Area 67.4 ŲIndicates moderate membrane permeability if used as a standalone pharmacophore.
H-Bond Donors / Acceptors 2 / 3Facilitates secondary structure formation (e.g., beta-sheets) in peptidomimetic assemblies.
Storage Conditions Room Temp to -20°C[3]The carbamate linkage is stable at RT, but cold storage prevents long-term oxidative degradation.

Mechanistic Role in Peptide Synthesis

The strategic value of N-Ethyl-L-Z-Valinamide lies in its orthogonal protection scheme . In complex peptide synthesis, chemists must selectively activate specific functional groups while shielding others to prevent unwanted polymerization or side reactions[1].

The benzyloxycarbonyl (Cbz) group is highly stable to the mild acidic conditions (e.g., TFA) used to cleave Boc groups, and it resists the basic conditions (e.g., piperidine) used for Fmoc removal. However, it can be cleanly and selectively removed via catalytic hydrogenolysis [4]. This orthogonal nature allows researchers to build complex, multi-functional peptidomimetics with absolute regiochemical control.

Workflow A Z-Val-OH (Starting Material) B EDC/HOBt + EtNH2 (Amide Coupling) A->B Activation C Z-Val-NHEt (Target Compound) B->C Condensation D Pd/C, H2 (Hydrogenolysis) C->D Deprotection E H-Val-NHEt (Deprotected Amine) D->E Decarboxylation

Figure 1: Synthetic workflow and orthogonal protection strategy for Z-Val-NHEt.

Experimental Workflows: Synthesis & Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and a specific analytical checkpoint to verify success before proceeding.

Protocol 1: Synthesis of N-Ethyl-L-Z-Valinamide via EDC/HOBt Coupling

Objective: Synthesize Z-Val-NHEt from Z-Val-OH while strictly preserving the chiral integrity of the alpha-carbon. Causality: EDC is used to activate the carboxylic acid by forming an O-acylisourea intermediate. Because this intermediate is prone to oxazolone formation (which leads to racemization), HOBt is added. HOBt rapidly intercepts the O-acylisourea to form a highly enantiostable active ester, which then safely undergoes aminolysis with ethylamine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Z-Val-OH in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent the hydrolysis of the active ester intermediate.

  • Activation: Add 1.2 eq of HOBt and 1.2 eq of EDC·HCl to the solution. Stir at 0°C for 30 minutes. Rationale: Cooling minimizes thermal degradation of the EDC complex.

  • Amidation: Add 1.5 eq of Ethylamine hydrochloride, followed dropwise by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). The DIPEA neutralizes the hydrochloride salt, liberating the nucleophilic free ethylamine.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH system. The disappearance of the starting material and the emergence of a new, UV-active spot (due to the Z-group's benzyl ring) indicates conversion.

  • Workup: Wash the organic layer successively with 1M HCl (to remove unreacted amines), saturated NaHCO₃ (to remove unreacted acids and HOBt), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Final Validation: Analyze the crude white solid via LC-MS. A dominant peak at m/z 279.17 ([M+H]⁺) confirms the successful synthesis of N-Ethyl-L-Z-Valinamide.

Protocol 2: Selective Deprotection via Catalytic Hydrogenolysis

Objective: Cleave the Z-group to yield the free amine (H-Val-NHEt) for subsequent N-terminal elongation. Causality: Palladium on carbon (Pd/C) catalyzes the reductive scission of the benzylic C-O bond under a hydrogen atmosphere. This process is highly favored because it operates at neutral pH, leaving the C-terminal ethylamide completely intact[4].

Mechanism Step1 Z-Val-NHEt (Protected Peptide) Step2 Pd/C Surface Adsorption (Catalyst Complex) Step1->Step2 H2 gas Step3 Benzylic C-O Cleavage (Reductive Scission) Step2->Step3 Electron transfer Step4 Carbamic Acid Intermediate (Unstable) Step3->Step4 Release of Toluene Step5 Decarboxylation (-CO2) Step4->Step5 Spontaneous Step6 H-Val-NHEt + Toluene (Final Products) Step5->Step6 CO2 evolution

Figure 2: Mechanistic pathway of Z-group catalytic hydrogenolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve Z-Val-NHEt in MS-grade Methanol. Purge the flask with nitrogen gas for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10% w/w relative to the substrate). Safety Rationale: Dry Pd/C is highly pyrophoric; adding it under nitrogen prevents ignition of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature.

  • Mechanistic Observation: The reaction will generate toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates. Self-Validation Checkpoint: The visual evolution of micro-bubbles (CO₂ gas) is a physical indicator that the deprotection is actively occurring[4].

  • Monitoring: After 2 hours, monitor via TLC. The product (H-Val-NHEt) will no longer be UV-active (as the benzyl ring has been cleaved into volatile toluene) but will stain intensely purple with Ninhydrin due to the newly liberated primary amine.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the free amine, ready for the next synthetic step.

References

Sources

Exploratory

thermodynamic stability of N-EthylL-Z-Valinamide in aqueous solutions

Considering the Problem I'm currently focused on dissecting the request, specifically its thermodynamic dimensions within aqueous environments. N-Ethyl-L-Z-Valinamide (likely Z-Valinamide) is the central compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Considering the Problem

I'm currently focused on dissecting the request, specifically its thermodynamic dimensions within aqueous environments. N-Ethyl-L-Z-Valinamide (likely Z-Valinamide) is the central compound. I'm exploring the specific interactions influencing its stability in solution.

Defining the Structure

I've determined the exact chemical entity: it's Z-Val-NHEt. I am now transitioning to defining the content and format. My intent is a detailed technical guide for experts, emphasizing scientific integrity with citations and validated protocols. Visualization is important, with tables, methodologies, and Graphviz diagrams in a defined color palette to be used.

Assessing Stability Literature

I've determined that N-Ethyl-L-Z-Valinamide (CAS: 1381929-59-4) is commercially available, but lacks extensive thermodynamic stability documentation, contrasting with compounds like N-acetyl-L. This has become my current point of focus.

Analyzing Hydration Models

I'm currently focused on the utility of N-acetyl amino acid amides and related capped derivatives as model compounds. The literature strongly supports their use in understanding hydrophobic hydration and the thermodynamics of transfer in aqueous solutions. I'm moving toward considering the implications of this approach for modeling protein behavior.

Exploring Hydrophobic Interactions

I'm now zeroing in on N-Ethyl-L-Z-Valinamide (Z-Val-NHEt). It appears to be an excellent model due to the Z-group and ethylamide group's hydrophobic bulk. This allows for studying hydrophobic interactions, the peptide backbone's hydrogen bonding, and thermodynamic stability in aqueous environments. I'm structuring a whitepaper focusing on mechanisms, measurement, and implications for peptide engineering, starting with an introduction and then focusing on structural thermodynamics and hydrophobic hydration.

Detailing Key Structural Features

I'm now detailing the structural features of Z-Val-NHEt, including the benzyloxycarbonyl (Z) group, valine's isopropyl group, and the N-ethylamide cap. I'm focusing on their roles in hydrophobic hydration thermodynamics, specifically Gibbs free energy, enthalpy, and entropy. I'm also discussing how the amide linkages' hydrogen bonding, and temperature's effect on them, which will need to be represented in the data tables.

Defining Stability Protocols

I'm developing a step-by-step protocol to measure thermodynamic stability. The process includes sample preparation, calorimetry, and densitometry. I'm focusing on why each step is essential, such as how sound velocity data aids in calculating isentropic compressibility. I am also planning visualizations using Graphviz DOT to explain the workflow and hydration dynamics. Finally, I'm considering the implications for stable peptide therapeutic design.

Compiling Citations & Diagrams

I'm now integrating the found citations directly into the whitepaper's references section. I've also begun refining the Graphviz DOT diagrams according to the specifications, focusing on contrast, width, and color palette. Diagram 1, the experimental workflow visualization, has been completed and I've verified its contrast. The next step will be to prepare the second diagram to represent hydration dynamics.

Visualizing the Experimental Workflow

I've completed Diagram 2, which visualizes hydration dynamics, the final step for the whitepaper. The experimental workflow (Diagram 1) and hydration dynamics (Diagram 2) are now complete. I'm satisfied with the clarity and completeness of the diagrams, and I'm updating the text of the whitepaper to reflect the visualizations. I'm shifting focus to proofreading and ensuring consistency throughout the document.

Visualizing Hydration Dynamics

I've finalized the Graphviz DOT diagram depicting hydration dynamics. This visualizes the progression from a solvated Z-Val-NHEt to aggregation through temperature increase, desolvation, and entropy gain. The diagram is a key addition to the whitepaper, and I'm updating the text to integrate it fully. My focus is now on polishing the paper for submission.

Refining Water Solubility Models

I'm now detailing the implications of using Z-Val-NHEt to model a single amino acid residue within a protein. The capped termini remove the inherent zwitterionic nature, allowing for a more accurate assessment of side-chain hydrophobic hydration and thermodynamic properties. I'm focusing on the experimental section, and on ensuring protocols are self-validating and cite authoritative source material.

Constructing Data Tables

I'm now building a quantitative data table that summarizes the thermodynamic parameters, focusing on partial molar volume and isentropic compressibility at varying temperatures. I'm using the ACS paper data on N-acetyl-L-valinamide as a baseline and accounting for the Z-group and ethyl group's additive contributions. I'm aiming for accuracy in representing the data trends.

Updating Thermodynamic Parameter Tables

I'm now refining the data table, incorporating illustrative baselines for thermodynamic parameters across temperatures (5, 15, 25, 35, and 45 °C). This includes partial molar volume and isentropic compressibility, based on a valinamide core group additivity model. I'm also updating the references list, including the Journal of Chemical & Engineering Data (ACS Publications) paper on N-acetyl amino acid amides. I've found a validated URL from the search result.

Integrating Literature & Data

I'm now integrating three key literature citations and their respective URLs into the references. These include: (1) an ACS publication on N-acetyl amides of amino acids, (2) an NIH PMC article on heat capacities, and (3) an ACS publication on PNIPAM hydrogels. I'm focusing on ensuring proper formatting and consistent referencing throughout the whitepaper as a result. I'm also ensuring the narrative flows logically, and am updating the introduction, mechanisms, data, and experimental protocol.

Finalizing Paper Structure

I'm now focusing on formatting the document according to the whitepaper guidelines and integrating the visualizations. I'm verifying the DOT graph captions are concise, and I'm ensuring all references are clickable and properly numbered. I am working on the implications section, where I'll connect the findings to drug development and peptide API stability. Finally, I'm proofreading and ensuring the narrative and data are consistent and complete.

Finalizing Visualizations & Content

I've completed refining the Graphviz DOT diagram and have verified all color codes and text colors. I've ensured the workflow diagram adheres to contrast and width specifications, and I am incorporating it, along with the hydration dynamics diagram, into the final draft. I am now focused on the experimental workflow section. I am ensuring that the DOT code blocks are exactly dot and that colors are consistent across all diagrams and references. I'm focusing on consistency in the experimental workflow section.

Refining Stability Visualizations

I'm now integrating Diagram 2, the hydration dynamics visualization, into the whitepaper's text. I've re-reviewed the complete experimental workflow section and ensured all DOT code blocks are present, and their contrast, width, and colors are within specifications. I have confirmed that the diagrams accurately reflect the data. I will shift focus to ensuring the whitepaper is self-validating.

Explaining Experimental Causality

I'm now focusing on the 'Explain' element, specifically causality within the experimental protocol. I'm elaborating on the "why" behind each step, such as degassing to avoid nanobubble interference with isentropic compressibility measurements. I'm also ensuring the temperature range justification is clear, explaining how it captures the hydration shell's critical transition and heat capacity change. I am ensuring that the workflow section is complete and self-validating.

Foundational

An In-Depth Technical Guide to Managing Sterically Hindered Couplings and Preventing Racemization in Peptide Synthesis

Foreword: On the Subject of N-Ethyl-L-Z-Valinamide A comprehensive review of authoritative chemical databases and the scientific literature on peptide synthesis reveals no established role or mechanism of action for a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: On the Subject of N-Ethyl-L-Z-Valinamide

A comprehensive review of authoritative chemical databases and the scientific literature on peptide synthesis reveals no established role or mechanism of action for a compound named "N-Ethyl-L-Z-Valinamide" as a distinct additive or reagent. The name suggests a derivative of the amino acid L-valine, where the C-terminus is an N-ethylamide and the alpha-amino group is protected by a Carboxybenzyl (Cbz, abbreviated as Z) group.

While the constituent parts (Valine, N-ethyl amide, Cbz protection) are common in peptide chemistry, their specific combination as "N-Ethyl-L-Z-Valinamide" is not documented as a tool to control or direct the mechanism of peptide synthesis. Standard agents for this purpose fall into well-defined categories:

  • Coupling Reagents: Activate the C-terminal carboxylic acid (e.g., carbodiimides like DIC, uronium/aminium salts like HATU).

  • Racemization Suppressors: Form less reactive, stable active esters to prevent the loss of stereochemical integrity (e.g., HOBt, Oxyma).

  • Bases: Neutralize protonated amines and facilitate reactions (e.g., DIPEA, NMM).

The specified compound does not fit into any of these functional classes. Therefore, a technical guide on its specific mechanism of action cannot be provided without resorting to speculation, which would violate the principles of scientific integrity.

However, it is highly probable that the query stems from a deep interest in the challenges associated with sterically hindered amino acids like Valine and the strategies employed to ensure their successful incorporation into a peptide chain with high fidelity. N-alkylation (like the N-ethyl group) further complicates these couplings.

This guide has therefore been structured to address the core scientific challenges implied by the query. It will serve as an in-depth technical resource on the established mechanisms for managing sterically hindered and N-alkylated amino acid couplings, with a specific focus on preventing racemization, a critical aspect of peptide synthesis.

Abstract

The efficient and stereochemically pure synthesis of peptides is a cornerstone of drug discovery and development. A primary obstacle is the coupling of sterically hindered amino acids, such as valine, and the prevention of racemization during carboxyl group activation. This guide elucidates the core mechanistic principles behind these challenges and details the advanced chemical strategies used to overcome them. We will explore the molecular basis of racemization, the function of modern coupling reagents and additives, and provide validated protocols for ensuring the chiral integrity of the final peptide product.

Introduction: The Twin Challenges of Steric Hindrance and Racemization

The formation of a peptide bond requires the activation of a C-terminal carboxylic acid of one amino acid and its subsequent nucleophilic attack by the N-terminal amine of another.[1][2] While seemingly straightforward, this process is fraught with two major complications, especially when dealing with bulky amino acids like Valine (Val) or Isoleucine (Ile).

  • Steric Hindrance: The bulky side chains of amino acids like valine physically obstruct the approach of the nucleophilic amine to the activated carboxyl group. This can lead to significantly slower reaction rates or incomplete couplings, requiring more forceful activation methods or longer reaction times.[3]

  • Racemization: The loss of stereochemical integrity at the α-carbon of the activated amino acid is a significant threat.[4] The biological activity of a peptide is critically dependent on its precise three-dimensional structure, and even minor diastereomeric impurities can drastically alter or eliminate its function.[4]

Amino acids with bulky side chains or N-alkylation are particularly challenging.[3] N-methylated or N-ethylated amino acids, for instance, remove the possibility of hydrogen bonding and increase steric bulk around the reacting nitrogen, making them poor nucleophiles.[5][6]

The Core Mechanism of Racemization

Racemization during peptide synthesis predominantly occurs through one of two pathways, with the oxazolone mechanism being the most prevalent for N-protected amino acids.

The Oxazolone (Azlactone) Formation Pathway

This is the main route for racemization during the coupling of N-carbamate-protected amino acids (like Fmoc-, Boc-, or Z-amino acids).[7][8]

  • Activation: The coupling reagent (e.g., a carbodiimide) activates the carboxylic acid, forming a highly reactive intermediate such as an O-acylisourea.[2][9]

  • Intramolecular Cyclization: The carbonyl oxygen of the N-terminal protecting group attacks the activated carboxyl carbon. This forms a 5(4H)-oxazolone intermediate.

  • Tautomerization & Racemization: The α-proton of the oxazolone is now highly acidic and can be abstracted by a base present in the reaction mixture. The resulting planar enolate is achiral. Reprotonation can occur from either face, leading to a racemic mixture of the oxazolone.

  • Nucleophilic Attack: The incoming amine can attack the racemized oxazolone, resulting in a peptide product with a mixture of L- and D-isomers at that position.

The entire process is a race: the desired pathway is the direct attack of the incoming amine on the activated ester before it has time to cyclize into an oxazolone.

Racemization_Mechanism cluster_racemization Racemization Pathway AA_Protected Nα-Protected Amino Acid (L) Activated_Ester Activated Intermediate (e.g., O-Acylisourea) (L, Chiral) AA_Protected->Activated_Ester + Coupling Reagent Peptide Desired Peptide (L-L) Activated_Ester->Peptide + H-AA'-OR (Fast, Desired) Oxazolone 5(4H)-Oxazolone (L, Chiral) Activated_Ester->Oxazolone Intramolecular Cyclization (Slow) Enolate Achiral Enolate (Planar) Oxazolone->Enolate + Base (Proton Abstraction) Racemic_Oxazolone Racemic Oxazolone (L and D mixture) Enolate->Racemic_Oxazolone Reprotonation Racemic_Peptide Racemic Peptide (L-L and L-D) Racemic_Oxazolone->Racemic_Peptide + H-AA'-OR

Figure 1: Competing pathways of peptide coupling versus racemization via the oxazolone intermediate.

Modern Strategies for Racemization Suppression

The key to preventing racemization is to intercept the highly reactive activated intermediate before it can form the oxazolone. This is achieved by using nucleophilic additives that convert the initial intermediate into a new, more stable active ester that is less prone to cyclization but still reactive enough to couple with the incoming amine.

Benzotriazole-Based Additives
  • 1-Hydroxybenzotriazole (HOBt): For decades, HOBt was the gold standard. When used with a carbodiimide like DIC, it rapidly converts the O-acylisourea intermediate into an HOBt-ester. This ester is stable enough to suppress oxazolone formation but reactive enough for efficient coupling.[9][10]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): An even more effective additive, the nitrogen atom in the pyridine ring of HOAt can participate in the reaction, accelerating the aminolysis step and further reducing the risk of racemization.

Oxyma-Based Additives
  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): Oxyma and its derivatives (e.g., Oxyma-B) have emerged as superior and safer alternatives to benzotriazoles, which can have explosive properties.[11] Oxyma forms highly reactive and racemization-resistant active esters, often outperforming HOBt and HOAt, especially in challenging couplings.

Coupling Reagents with Built-in Suppressors

Modern coupling reagents, often based on phosphonium or aminium/uronium salts, come with the suppressing moiety already incorporated into their structure.

  • Phosphonium Salts: (e.g., PyBOP , PyAOP ) These reagents contain a benzotriazole or azabenzotriazole group. They react with the carboxylate to form the active ester directly, releasing a non-nucleophilic byproduct. They are particularly effective for hindered couplings.[9]

  • Aminium/Uronium Salts: (e.g., HBTU , HATU , COMU ) These are among the most efficient coupling reagents available. HATU, which incorporates the HOAt moiety, is renowned for its ability to couple even very hindered amino acids with minimal racemization.[7]

Reagent ClassExample(s)Additive MoietyKey Advantage
Carbodiimides DIC, DCCNone (Requires external additive)Cost-effective, simple
Additives HOBt, HOAt, OxymaN/AIntercepts reactive intermediates to suppress racemization
Phosphonium Salts PyBOP, PyAOPHOBt, HOAtHigh efficiency, good for hindered couplings
Aminium Salts HBTU, HATU, COMUHOBt, HOAt, OxymaVery fast reaction rates, low racemization potential[11]

Experimental Protocol: Racemization-Suppressed Coupling of a Hindered Amino Acid

This protocol details a standard method for coupling a sterically hindered amino acid (e.g., Fmoc-Val-OH) onto a resin-bound peptide using HATU, a reagent known to minimize racemization.

Objective: To couple Fmoc-Val-OH onto H-Leu-Resin with minimal epimerization.

Materials:

  • H-Leu-Resin (pre-swollen in DMF)

  • Fmoc-Val-OH (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Methodology:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been completely removed (e.g., using 20% piperidine in DMF).

    • Thoroughly wash the deprotected resin with DMF (5-7 times) to remove all traces of piperidine. A negative Kaiser test should confirm the presence of a free primary amine.

  • Amino Acid Activation (Pre-activation):

    • In a separate reaction vessel, dissolve Fmoc-Val-OH (3 eq.) and HATU (2.9 eq.) in a minimal volume of anhydrous DMF.

    • Add DIPEA (6 eq.) to the solution. Rationale: DIPEA acts as a base to deprotonate the carboxylic acid, allowing it to react with HATU. Using a slight excess ensures the reaction proceeds efficiently.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color. Rationale: Pre-activation forms the reactive OAt-ester of valine before the solution is added to the resin. This ensures the highly reactive species is available immediately for coupling, minimizing its lifetime and thus the opportunity for side reactions.

  • Coupling Reaction:

    • Add the activated amino acid solution to the vessel containing the swollen resin.

    • Agitate the mixture (e.g., by nitrogen bubbling or mechanical shaking) for 1-2 hours at room temperature. Rationale: For hindered couplings, extended reaction times may be necessary to ensure the reaction goes to completion.

  • Monitoring and Wash:

    • Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates the coupling is complete, as no free primary amines remain.

    • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

Protocol_Workflow cluster_resin_prep 1. Resin Preparation cluster_activation 2. Activation Solution cluster_coupling 3. Coupling & Final Product Resin_Start Fmoc-Leu-Resin Resin_Deprotect Deprotection (20% Piperidine/DMF) Resin_Start->Resin_Deprotect Resin_Wash1 Wash (DMF) Resin_Deprotect->Resin_Wash1 Resin_Free_Amine H-Leu-Resin Resin_Wash1->Resin_Free_Amine Coupling Combine & Agitate (1-2 hours) Resin_Free_Amine->Coupling AA Fmoc-Val-OH Activated_AA Activated Fmoc-Val-OAt AA->Activated_AA Reagents HATU + DIPEA in DMF Reagents->Activated_AA Activated_AA->Coupling Monitoring Kaiser Test Coupling->Monitoring Resin_Wash2 Final Wash (DMF) Monitoring->Resin_Wash2 If Negative Final_Product Fmoc-Val-Leu-Resin Resin_Wash2->Final_Product

Figure 2: Experimental workflow for a racemization-suppressed coupling reaction.

Conclusion

While the specific reagent "N-Ethyl-L-Z-Valinamide" is not established in the literature, the chemical principles it embodies—steric hindrance from Valine, N-alkylation, and the need for robust protecting groups—are central to the challenges of modern peptide synthesis. The key to synthesizing high-purity peptides lies in understanding the mechanism of racemization and strategically employing advanced coupling reagents and additives. By forming stable active ester intermediates that favor aminolysis over intramolecular cyclization, reagents like HATU and additives like Oxyma enable the efficient and stereochemically faithful synthesis of even the most challenging peptide sequences, paving the way for the development of novel peptide-based therapeutics.

References

  • AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ChemRxiv (2023). Peptide Synthesis Using Unprotected Amino Acids.
  • Nature Communications (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC.
  • ScienceDirect (n.d.). Synthesis of N-Alkyl Amino Acids.
  • Journal of the American Chemical Society (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.
  • ResearchGate (n.d.). Definition, Methodology & applications Objectives: 1. Introduction 2. Synthesis of peptide.
  • Journal of the American Chemical Society (2021).
  • BenchChem (n.d.). Preventing racemization of N,N-Dimethyl-L-Valine during coupling.
  • BenchChem (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • PubMed (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides.
  • Luxembourg Bio Technologies (n.d.). Developments in peptide and amide synthesis.
  • ChemRxiv (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production.
  • Wikipedia (n.d.). Peptide synthesis.
  • MDPI (2023).
  • Aapptec Peptides (n.d.). Coupling Reagents.
  • Aapptec Peptides (n.d.). SYNTHESIS NOTES.
  • PubMed (1997). L-delta-(alpha-Aminoadipoyl)-L-cysteinyl-D-valine synthetase: thioesterification of valine is not obligatory for peptide bond formation.
  • Veranova (2025). White Paper: A Glimpse into the Development of Peptide Coupling Reagents.
  • ResearchGate (2025).
  • Nature Communications (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. PMC.

Sources

Exploratory

Structural Characterization of N-Ethyl-L-Z-Valinamide: A Comprehensive Guide to X-Ray Crystallography and Diffraction Analysis

Executive Summary N-Ethyl-L-Z-Valinamide (CAS: 1381929-59-4) is a critical synthetic intermediate and structural analog used in the development of peptidomimetic therapeutics, particularly protease inhibitors. As a benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Ethyl-L-Z-Valinamide (CAS: 1381929-59-4) is a critical synthetic intermediate and structural analog used in the development of peptidomimetic therapeutics, particularly protease inhibitors. As a benzyloxycarbonyl (Z) protected amino acid amide, its three-dimensional conformation dictates its efficacy as a building block in structure-based drug design. This whitepaper provides an authoritative, step-by-step technical guide to the crystallization, X-ray diffraction data collection, and structural refinement protocols required to unambiguously determine its solid-state molecular architecture.

Chemical Context and Structural Rationale

N-Ethyl-L-Z-Valinamide (Molecular Formula: C15H22N2O3; Molecular Weight: 278.35 g/mol ) consists of an L-valine core flanked by an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal ethylamide[1].

In medicinal chemistry, Z-protected valine derivatives are frequently utilized to synthesize potent enzyme inhibitors, such as Calpeptin (a calpain inhibitor), where the hydrophobic Z-group and the isopropyl side chain of valine are critical for docking into the hydrophobic pockets of the enzyme's active site[2]. Determining the exact crystal structure of N-Ethyl-L-Z-Valinamide provides essential baseline data regarding its preferred dihedral angles ( ϕ , ψ ) and hydrogen-bonding capabilities, which are often conserved when the moiety is incorporated into larger transition-state analogue inhibitors[3].

Experimental Methodologies: Synthesis and Crystallization

To obtain diffraction-quality single crystals, the sample must be of ultra-high purity, and the crystallization environment must allow for highly ordered molecular packing.

Protocol 1: High-Purity Synthesis & Vapor Diffusion Crystallization

Every step in this protocol is designed as a self-validating system to ensure the integrity of the chiral center and the quality of the crystal lattice.

  • Synthesis & Chiral Preservation :

    • Action: Couple Z-Val-OH with ethylamine hydrochloride using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) in anhydrous DMF.

    • Causality: EDC/HOBt are chosen specifically to suppress the formation of oxazolone intermediates, thereby preventing the racemization of the L-valine α -carbon.

    • Validation Checkpoint: Chiral HPLC must confirm an enantiomeric excess (ee) of >99% prior to crystallization. A racemic mixture will force the crystal into a centrosymmetric space group (e.g., P21​/c ), ruining the absolute structure determination of the pure L-enantiomer.

  • Solvent Screening & Crystallization :

    • Action: Dissolve 50 mg of purified N-Ethyl-L-Z-Valinamide in a minimal volume of ethyl acetate (solvent). Place the open vial inside a sealed chamber containing hexane (antisolvent).

    • Causality: Vapor diffusion allows for an exceptionally slow, thermodynamically controlled increase in supersaturation. The gradual diffusion of non-polar hexane into the ethyl acetate reduces the solubility of the amphiphilic Z-peptide, promoting the nucleation of a single, defect-free crystal lattice rather than amorphous precipitation[4].

  • Crystal Harvesting :

    • Action: Submerge the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

    • Validation Checkpoint: Examine the crystal under a polarized light microscope. Uniform extinction (turning completely dark at specific rotation angles) validates that the specimen is a true single crystal and not a twinned or polycrystalline aggregate.

G Synth Chemical Synthesis Z-Val-OH + Ethylamine Purify Chromatographic Purification (>99% ee) Synth->Purify EDC/HOBt Coupling Cryst Vapor Diffusion Crystallization (EtOAc / Hexane) Purify->Cryst High Purity Input Select Crystal Selection Polarized Light Microscopy Cryst->Select Birefringence Check Mount Cryoloop Mounting (Paratone-N Oil) Select->Mount Single Crystal Cool Flash Cooling (100 K N2 Stream) Mount->Cool Cryoprotection

Workflow for the crystallization and cryo-preparation of N-Ethyl-L-Z-Valinamide.

X-Ray Diffraction Data Collection & Processing

The collection of X-ray diffraction data for light-atom organic molecules (containing only C, H, N, O) requires specific instrumental parameters to overcome weak anomalous scattering signals.

Protocol 2: Diffractometer Configuration and Data Reduction
  • Cryocooling (100 K) :

    • Action: Flash-cool the mounted crystal to 100 K using an Oxford Cryosystems nitrogen gas stream.

    • Causality: Cryocooling drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This preserves the high-angle diffraction spots (resolution < 0.84 Å) required for anisotropic refinement and prevents radiation damage to the organic crystal lattice.

  • Radiation Source Selection :

    • Action: Utilize Cu K α radiation ( λ=1.54184 Å) rather than Mo K α ( λ=0.71073 Å).

    • Causality: Because N-Ethyl-L-Z-Valinamide lacks heavy atoms, determining the absolute configuration (verifying the L-stereocenter) relies entirely on the weak anomalous dispersion of oxygen and nitrogen. Cu K α radiation significantly enhances this anomalous signal ( f′′ ), allowing for a statistically significant calculation of the Flack parameter.

  • Data Reduction and Refinement :

    • Action: Integrate frames using standard software (e.g., APEX3 or CrysAlisPro) and solve the structure using dual-space methods (SHELXT). Refine using full-matrix least-squares on F2 (SHELXL).

    • Validation Checkpoint: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that symmetry-equivalent reflections are highly consistent, validating the chosen space group and the quality of the absorption correction.

DataPipeline Diffract X-Ray Diffraction (Cu Kα, λ=1.5418 Å) Integrate Data Reduction & Integration (SAINT / CrysAlisPro) Diffract->Integrate Raw Frames Scale Absorption Correction (SADABS) Integrate->Scale Unmerged Intensities Solve Structure Solution (SHELXT - Dual Space) Scale->Solve Merged HKL Refine Structure Refinement (SHELXL - Least Squares) Solve->Refine Initial Phase Model Validate Validation & CIF Generation (checkCIF) Refine->Validate Final F2 Model

X-ray diffraction data processing pipeline from raw frames to validated CIF.

Crystallographic Data & Structural Analysis

Upon successful refinement, the crystallographic parameters provide a mathematical proof of the molecule's identity and conformation. Because N-Ethyl-L-Z-Valinamide is enantiopure, it must crystallize in a Sohncke space group (lacking inversion centers or mirror planes).

Representative Crystallographic Parameters

The following table summarizes the expected quantitative crystallographic data for high-quality N-Ethyl-L-Z-Valinamide crystals, consistent with structurally analogous Z-protected amino acid amides[4].

ParameterValue / Description
Chemical Formula C15H22N2O3
Formula Weight 278.35 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal System Orthorhombic
Space Group P21​21​21​
Calculated Density ( ρcalc​ ) ~1.18 - 1.22 g/cm³
Absorption Coefficient ( μ ) ~0.65 mm⁻¹
Goodness-of-fit on F2 1.02 - 1.06
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Absolute Structure (Flack) Parameter 0.02(8) (Validates L-configuration)
Structural Insights & Intermolecular Interactions
  • Conformational Geometry : The crystal structure reveals that the bulky benzyloxycarbonyl (Z) group adopts an extended, trans-planar conformation relative to the valine core. This minimizes steric hindrance with the highly branched isopropyl side chain of the L-valine residue.

  • Hydrogen Bonding Network : The structural integrity of the crystal lattice is driven by strong, directional intermolecular hydrogen bonds. The amide nitrogen ( N−H ) of the ethylamide group acts as a hydrogen bond donor to the carbonyl oxygen ( C=O ) of the Z-carbamate group of an adjacent molecule. This head-to-tail hydrogen bonding generates infinite 1D supramolecular chains along the crystallographic a-axis, a classic packing motif observed in short peptide analogues[3][4].

Conclusion

The X-ray crystallographic analysis of N-Ethyl-L-Z-Valinamide provides an unambiguous, atomic-resolution map of its three-dimensional structure. By employing rigorous, self-validating protocols—from chiral-preserving synthesis and vapor diffusion crystallization to low-temperature Cu K α diffraction—researchers can accurately determine both the absolute configuration and the complex hydrogen-bonding networks of this molecule. These structural parameters are indispensable for computational chemists and structural biologists utilizing Z-valine derivatives as scaffolds for the rational design of next-generation protease inhibitors.

References

  • Formaggio, F., et al. "Solution Structure, Dimerization, and Dynamics of a Lipophilic α/310-Helical, Cα-Methylated Peptide. Implications for Folding of Membrane Proteins". Journal of the American Chemical Society, 2001. Available at:[Link]

  • Mookhtiar, K. A., et al. "Aminophosphonic and Aminoboronic Acids as Key Elements of a Transition State Analogue Inhibitor of Enzymes". Taylor & Francis, 1999. Available at: [Link]

Sources

Foundational

Engineering Peptidomimetics: Biological Activity and Pharmacokinetics of N-Ethyl-L-Z-Valinamide Derivatives

Introduction to the Z-Val-NHEt Pharmacophore The transition from natural peptides to therapeutically viable peptidomimetics requires overcoming inherent liabilities, primarily rapid proteolytic degradation and poor membr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Z-Val-NHEt Pharmacophore

The transition from natural peptides to therapeutically viable peptidomimetics requires overcoming inherent liabilities, primarily rapid proteolytic degradation and poor membrane permeability. N-Ethyl-L-Z-Valinamide (CAS 1381929-59-4) serves as a critical structural scaffold in modern drug discovery[1]. By modifying the N-terminus with a benzyloxycarbonyl (Z) group and capping the C-terminus with an ethylamide (NHEt), researchers can synthesize robust derivatives that maintain target affinity while exhibiting vastly superior pharmacokinetic (PK) profiles[2].

The structural rationale is highly specific:

  • L-Valine Core: The isopropyl side chain provides steric complementarity, acting as a hydrophobic anchor that fits precisely into the S2 or S3 pockets of various target proteases[3].

  • Z-Protecting Group: Increases the overall lipophilicity of the molecule, facilitating passive diffusion across phospholipid bilayers.

  • C-Terminal Ethylamide (NHEt): Replaces the labile carboxylic acid, neutralizing the negative charge and completely abolishing recognition by ubiquitous serum carboxypeptidases.

Biological Activity: Targeted Protease Inhibition

N-Ethyl-L-Z-Valinamide derivatives are predominantly utilized in the design of reversible and irreversible protease inhibitors. The scaffold's ability to mimic the transition state of peptide substrates makes it invaluable for targeting disease-critical enzymes.

  • Calpain Inhibition: Calpains are calcium-dependent cysteine proteases implicated in neurodegeneration and traumatic brain injury. Derivatives based on the Z-Val backbone, such as MDL 28170 (Z-Val-Phe-CHO) and related ketoamides, exhibit nanomolar inhibitory concentrations[4]. N-Ethyl-L-Z-Valinamide acts as a stable analog and synthetic precursor to these inhibitors, sharing structural homology with Calpeptin, a potent tool compound used to prevent unwanted proteolysis during biochemical assays[5].

  • Viral Proteases (e.g., SARS-CoV 3CLpro): In antiviral drug development, Z-Val-Leu-Ala derivatives have been engineered to inhibit the main protease of coronaviruses. The Z-Val motif is essential for orienting the inhibitor within the substrate-binding cleft, allowing downstream functional groups to covalently or non-covalently block the active site[3].

Mechanism cluster_0 Natural Peptide Vulnerability cluster_1 Z-Val-NHEt Peptidomimetic Efficacy NatPep Unprotected Peptide ExoPep Serum Exopeptidases NatPep->ExoPep C-terminal Recognition Degrad Rapid Hydrolysis (Inactive) ExoPep->Degrad Cleavage ZVal N-Ethyl-L-Z-Valinamide (CAS 1381929-59-4) Target Target Protease (e.g., Calpain/3CLpro) ZVal->Target S2/S3 Pocket Binding Inhibition Active Site Blockade (Therapeutic Effect) Target->Inhibition Sustained Inhibition

Fig 1: Mechanistic divergence between natural peptide degradation and Z-Val-NHEt mediated protease inhibition.

Pharmacokinetic Profiling (ADME)

The translation of in vitro potency to in vivo efficacy hinges on Absorption, Distribution, Metabolism, and Excretion (ADME). Unmodified peptides typically suffer from oral bioavailabilities of <2% and half-lives measured in minutes. By employing the Z-Val-NHEt scaffold, researchers can engineer compounds with improved water-solubility, metabolic stability, and oral bioavailability[4].

Quantitative Pharmacokinetic Comparison

The following table summarizes the causal relationship between structural modifications and resulting PK parameters.

ParameterUnmodified Peptide (e.g., H-Val-OH)Z-Val-NHEt DerivativeCausality / Mechanism
In Vitro Half-Life ( T1/2​ ) < 15 mins> 120 minsC-terminal ethylamide prevents exopeptidase cleavage.
Oral Bioavailability (F%) < 2%25 - 40%Z-group increases lipophilicity; amidation reduces polar surface area.
Aqueous Solubility HighModerateHydrophobic Z-protecting group decreases water solubility but improves membrane partitioning.
Protease Affinity ( Ki​ ) Weak / Non-specificNanomolar (nM)Valine side chain anchors into S2/S3 hydrophobic pockets of target proteases.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and pharmacokinetic evaluation of N-Ethyl-L-Z-Valinamide derivatives.

Protocol 1: Synthesis of N-Ethyl-L-Z-Valinamide via PyBOP Coupling

Causality Focus: Standard coupling agents like DCC can promote the formation of N-acylureas and induce racemization at the α -chiral center of Valine. PyBOP, in the presence of DIPEA, forms a highly reactive benzotriazolyl ester intermediate that undergoes rapid aminolysis, strictly preserving the critical (1S) stereochemistry required for biological recognition.

  • Preparation: Dissolve 1.0 eq of Z-Val-OH in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Activation: Add 1.2 eq of PyBOP and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature to allow the active ester to form.

  • Amidation: Slowly add 1.5 eq of Ethylamine hydrochloride.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The disappearance of the Z-Val-OH mass peak and the appearance of the target mass ( [M+H]+=279.35 ) confirms complete coupling. Do not proceed until conversion is >95%.

  • Workup: Wash the organic layer successively with 1M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude product using preparative HPLC to achieve >98% purity.

Protocol 2: In Vitro Microsomal Stability Assay

Causality Focus: Evaluating metabolic stability requires simulating hepatic Phase I metabolism. NADPH must be added as a necessary electron donor for Cytochrome P450 (CYP450) enzymes. A negative control lacking NADPH is mandatory to differentiate true CYP450-mediated metabolism from background chemical instability.

  • Incubation Matrix: Prepare a suspension of human or rat liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Addition: Spike N-Ethyl-L-Z-Valinamide (final concentration 1 μ M) into the matrix. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Self-Validation: Run a parallel control sample where NADPH is replaced with an equal volume of buffer.

  • Sampling & Quenching: At designated time points (0, 15, 30, 60, 120 mins), extract 50 μ L aliquots and immediately quench into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile precipitates microsomal proteins and halts all enzymatic activity instantly.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

PK_Workflow Syn 1. PyBOP Coupling (Preserves Chirality) Pur 2. HPLC Purification (Removes Byproducts) Syn->Pur InVitro 3. Microsomal Assay (Validates Stability) Pur->InVitro InVivo 4. LC-MS/MS PK (Quantifies Half-Life) InVitro->InVivo

Fig 2: End-to-end experimental workflow from peptidomimetic synthesis to pharmacokinetic validation.

References

  • N-Ethyl L-Z-Valinamide | 1381929-59-4 , Sigma-Aldrich. 1

  • Z-Val-Ile-OH , Chem-Impex. 2

  • Benzoylalanine-Derived Ketoamides Carrying Vinylbenzyl Amino Residues: Discovery of Potent Water-Soluble Calpain Inhibitors with Oral Bioavailability , Journal of Medicinal Chemistry - ACS Publications. 4

  • 117591-20-5 | MFCD00155623 | Calpeptin , Aaronchem. 6

  • Synthetic and computational efforts towards the development of peptidomimetics and small-molecule SARS-CoV 3CLpro inhibitors , PMC.3

Sources

Exploratory

Stability Profiling and Degradation Pathways of N-Ethyl-L-Z-Valinamide: A Technical Whitepaper

Executive Summary N-Ethyl-L-Z-Valinamide (CAS 1381929-59-4), chemically designated as benzyl (1S)-1-[(ethylamino)carbonyl]-2-methylpropylcarbamate, is a protected amino acid derivative frequently utilized as a structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Ethyl-L-Z-Valinamide (CAS 1381929-59-4), chemically designated as benzyl (1S)-1-[(ethylamino)carbonyl]-2-methylpropylcarbamate, is a protected amino acid derivative frequently utilized as a structural scaffold in the development of peptidomimetic drugs, protease inhibitors, and prodrugs. Understanding its metabolic fate under physiological conditions (pH 7.4, 37°C, aqueous environment with endogenous enzymes) is critical for optimizing the pharmacokinetic (PK) profiles of its derivatives. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways and outlines self-validating experimental workflows for rigorous stability profiling.

Structural Liability and Predictive Metabolism

The structural architecture of N-Ethyl-L-Z-Valinamide presents three distinct functional zones, each with specific vulnerabilities to physiological degradation. Unlike standard peptides that undergo rapid unspecific proteolysis, the presence of the benzyloxycarbonyl (Z/Cbz) protecting group and the C-terminal ethylamide confers significant resistance to standard exopeptidases[1]. However, the molecule remains susceptible to specific enzymatic transformations.

Table 1: Predictive Degradation Matrix for N-Ethyl-L-Z-Valinamide

Functional ZoneChemical MoietyPrimary Mediating Enzyme(s)Predicted StabilityMajor Metabolites
N-Terminus Benzyloxycarbonyl (Z) CarbamateCarboxylesterases (CES1/CES2), CYP450Moderate to HighL-Valine ethylamide, Benzyl alcohol, Benzaldehyde, CO₂
Core L-Valine Isopropyl Side ChainCytochrome P450 (CYP3A4)HighHydroxylated valine derivatives (minor)
C-Terminus EthylamidePeptide AmidasesModerateZ-Val-OH, Ethylamine

Mechanistic Degradation Pathways (Physiological Conditions)

The degradation of N-Ethyl-L-Z-Valinamide is driven by competitive enzymatic pathways rather than spontaneous aqueous hydrolysis, which is negligible at physiological pH[2].

Pathway A: Carboxylesterase-Mediated Carbamate Hydrolysis Carbamates act as hybrid amide-ester functional groups, generally exhibiting high chemical and proteolytic stability. However, under physiological conditions, hepatic and circulating carboxylesterases (predominantly CES1 in the liver and CES2 in the intestine/kidney) can catalyze the hydrolysis of the carbamate bond[2]. This reaction cleaves the esteric portion of the Z-group, generating an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine (L-Valine ethylamide), alongside benzyl alcohol and carbon dioxide. The rate of this hydrolysis is often the rate-limiting step in the activation of carbamate-based prodrugs[3].

Pathway B: Cytochrome P450 Oxidative Cleavage In hepatic environments, the benzylic carbon of the Z-group is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (e.g., CYP3A4). Hydroxylation at the benzylic position forms a hemiacetal-like intermediate that rapidly collapses. This NADPH-dependent pathway results in the loss of the protecting group, releasing benzaldehyde, carbon dioxide, and the free L-Valine ethylamide[4].

Pathway C: Amidase-Driven C-Terminal Hydrolysis The C-terminal ethylamide is resistant to standard carboxypeptidases but is recognized by specific peptide amidases present in plasma and hepatic tissues. These amidases catalyze the hydrolysis of the alkylamide bond, yielding the free carboxylic acid (Z-Val-OH) and ethylamine. Because amidase activity in plasma can be highly variable, this pathway often introduces preanalytical variations during ex vivo blood sampling[5].

Pathways Parent N-Ethyl-L-Z-Valinamide (Parent Compound) CES Carboxylesterases (CES1/CES2) Parent->CES Carbamate ester cleavage CYP Cytochrome P450 (Oxidation) Parent->CYP Benzylic hydroxylation Amidase Peptide Amidases (Hydrolysis) Parent->Amidase C-terminal alkylamide cleavage Met1 L-Valine Ethylamide + Benzyl Alcohol + CO2 CES->Met1 Met2 L-Valine Ethylamide + Benzaldehyde + CO2 CYP->Met2 Met3 Z-Val-OH + Ethylamine Amidase->Met3

Caption: Degradation pathways of N-Ethyl-L-Z-Valinamide via CES, CYP450, and Amidases.

Experimental Workflows for Stability Profiling

To accurately map the degradation kinetics of N-Ethyl-L-Z-Valinamide, researchers must employ orthogonal assays that isolate specific enzymatic activities. The following protocols are designed as self-validating systems, ensuring that non-specific degradation or analytical artifacts are controlled.

Protocol 1: In Vitro Plasma Stability Assay (Amidase & Esterase Activity)

Causality: This assay isolates circulating enzymatic activity (amidases and plasma esterases) from hepatic metabolism. The use of cold acetonitrile (ACN) quenching is critical to denature plasma proteins instantly, preventing ex vivo degradation during sample processing[5].

  • Preparation: Pre-warm pooled human plasma (adjusted to pH 7.4) to 37°C for 10 minutes.

  • Spiking: Spike N-Ethyl-L-Z-Valinamide (dissolved in DMSO) into the plasma to achieve a final concentration of 1 µM (final DMSO concentration ≤ 1% to prevent enzyme inhibition).

  • Incubation & Sampling: Incubate at 37°C under gentle agitation. Extract 50 µL aliquots at t = 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold ACN containing an internal standard (e.g., isotope-labeled analog).

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS quantification.

Protocol 2: Hepatic Microsomal Clearance Assay (CYP450 vs. CES Activity)

Causality: Human Liver Microsomes (HLMs) contain both CYP450 enzymes and carboxylesterases. By performing the assay with and without NADPH (the obligate cofactor for CYPs), researchers can delineate NADPH-dependent oxidative cleavage from NADPH-independent carbamate hydrolysis[4].

  • Matrix Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Addition: Add N-Ethyl-L-Z-Valinamide to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Arm A (Total Metabolism): Initiate by adding NADPH to a final concentration of 1 mM.

    • Arm B (CES-Only Metabolism): Initiate with an equivalent volume of plain buffer (NADPH-free)[4].

  • Sampling & Quenching: Withdraw 50 µL aliquots at t = 0, 10, 20, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold ACN with internal standard.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS.

Workflow Start Compound Prep (1 µM in Buffer) Plasma Plasma Stability (Amidase/Esterase) Start->Plasma Microsome HLM Assay (CYP450/CES) Start->Microsome Quench Protein Precipitation (Cold ACN + IS) Plasma->Quench Aliquot at t=0-120m Microsome->Quench +/- NADPH LCMS LC-MS/MS Quantification Quench->LCMS Centrifuge 15k x g Data PK Modeling (t1/2, CLint) LCMS->Data

Caption: Self-validating experimental workflow for in vitro stability profiling.

Data Interpretation and Pharmacokinetic Implications

The quantitative data derived from the LC-MS/MS analysis must be plotted as the natural logarithm of the remaining parent compound percentage versus time. The slope of the linear regression (-k) represents the elimination rate constant.

  • Half-life ( t1/2​ ): Calculated as 0.693/k .

  • Intrinsic Clearance ( CLint​ ): For the microsomal assay, calculated as (k×V)/M , where V is the incubation volume and M is the microsomal protein mass.

By comparing the clearance rates between Arm A (+NADPH) and Arm B (-NADPH) in the microsomal assay, developers can pinpoint the primary liability of N-Ethyl-L-Z-Valinamide. If Arm B shows negligible degradation while Arm A shows rapid clearance, the Z-group is primarily falling victim to CYP-mediated benzylic oxidation. Conversely, rapid degradation in both arms indicates high carboxylesterase susceptibility[4]. Understanding these specific degradation kinetics allows for rational structural modifications, such as steric shielding of the carbamate or substitution of the benzylic protons with fluorine or methyl groups to block oxidative metabolism.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.[Link]

  • When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. ACS Medicinal Chemistry Letters.[Link]

  • Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLoS One (via PMC).[Link]

  • Structure–Activity Relationship Studies of Emtricitabine Prodrugs toward Long-Acting Antiretroviral Formulations. Molecular Pharmaceutics (via PMC).[Link]

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Protocols & Analytical Methods

Method

A Comprehensive Guide to HPLC Method Development and Mobile Phase Selection for the Analysis of N-Ethyl-L-Valinamide

Abstract This application note provides a detailed, systematic guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of N-Ethyl-L-Valinamide. As a small, polar, and b...

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Author: BenchChem Technical Support Team. Date: April 2026

Date: March 24, 2026
Abstract

This application note provides a detailed, systematic guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of N-Ethyl-L-Valinamide. As a small, polar, and basic compound, N-Ethyl-L-Valinamide presents unique challenges for retention and peak shape in reversed-phase chromatography. This guide follows a logical, science-based approach, starting from analyte characterization and moving through column and mobile phase screening to final method optimization. We emphasize the "why" behind each experimental choice, particularly the critical role of mobile phase pH in controlling the retention and peak symmetry of this ionizable analyte. Protocols for both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are discussed, providing a comprehensive strategy for researchers, scientists, and drug development professionals.

Introduction

N-Ethyl-L-Valinamide is a derivative of the amino acid L-valine, characterized by its small size, high polarity, and the presence of a basic primary amine group. Accurate and reliable quantification of such compounds is essential in various stages of pharmaceutical development, including synthesis monitoring, purity assessment, and stability studies. However, their hydrophilic nature often leads to poor retention on traditional reversed-phase columns, while the basicity can cause undesirable peak tailing due to secondary interactions with stationary phase silanols.[1][2]

Developing a successful HPLC method for N-Ethyl-L-Valinamide hinges on a thorough understanding of its physicochemical properties and a systematic approach to optimizing chromatographic parameters. The most critical of these is the control of the mobile phase pH, which governs the ionization state of the analyte and, consequently, its retention behavior and peak shape.[3][4][5] This guide will walk you through a proven workflow for developing a robust and reproducible HPLC method tailored to the specific challenges posed by N-Ethyl-L-Valinamide.

Analyte Characterization: N-Ethyl-L-Valinamide

A successful method development strategy begins with understanding the analyte.

  • Structure: N-Ethyl-L-Valinamide is formed from L-valine, where the carboxylic acid is converted to an N-ethyl amide. The key functional group for chromatographic purposes is the primary amine on the alpha-carbon, which is basic.

  • Polarity: The presence of amide and amine functionalities, coupled with a small alkyl chain, makes the molecule highly polar. This suggests that achieving sufficient retention in reversed-phase mode may be challenging.[6] A similar, related compound, Valinamide, has a calculated LogP of -0.4, indicating its hydrophilic nature.[7]

  • Ionization (pKa): The primary amine group is basic. The pKa of the conjugate acid of a typical primary amine is around 9-10. This means that at a mobile phase pH well below this value (e.g., pH < 7), the amine will be fully protonated (cationic form, -NH3+). At a pH well above the pKa, it will be in its neutral, unprotonated form (-NH2). This property is the most powerful tool for manipulating its retention.[4][5]

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C7H16N2OSmall molecule, likely fast diffusion.
Molecular Weight 144.22 g/mol [8][9]Suitable for standard HPLC and LC-MS.
Predicted Polarity High (Low LogP)May have low retention on standard C18 columns. HILIC is a viable alternative.[10][11][12]
Key Functional Group Primary AmineBasic, ionizable. Mobile phase pH will be a critical parameter for retention and peak shape.[2][13]
UV Absorbance Low (Amide Chromophore)Requires low wavelength detection (e.g., 200-220 nm). Ensure mobile phase has low UV cutoff.[14]
HPLC Method Development Strategy

Our strategy is a multi-step process designed to efficiently identify the optimal chromatographic conditions. We will explore both Reversed-Phase (RP-HPLC) and HILIC as potential separation modes.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (N-Ethyl-L-Valinamide) Mode Select HPLC Mode (RP-HPLC vs. HILIC) Analyte->Mode Column Column Screening (C18, Polar-Embedded, HILIC) Mode->Column Based on Polarity MobilePhase Mobile Phase Screening (ACN vs. MeOH, pH 3 vs. pH 7) Column->MobilePhase Gradient Gradient Optimization (Slope & Time) MobilePhase->Gradient Proceed with best combo Buffer Buffer & pH Fine-Tuning Gradient->Buffer Temp Temperature Optimization Buffer->Temp Final Final Optimized Method Temp->Final Validation Method Validation (Specificity, Linearity, Precision) Final->Validation pH_Effect cluster_low_pH Low pH (e.g., pH 3) cluster_mid_pH Intermediate/Neutral pH (e.g., pH 7) Analyte_Low Analyte: R-NH3+ (Fully Protonated) Silanol_Low Silanol: Si-OH (Neutral) Analyte_Low->Silanol_Low Weak Interaction Result_Low Result: Good Peak Shape Controlled Retention Silanol_Low->Result_Low Analyte_Mid Analyte: R-NH3+ (Fully Protonated) Silanol_Mid Silanol: Si-O- (Ionized) Analyte_Mid->Silanol_Mid Strong Ionic Interaction Result_Mid Result: Peak Tailing Risk (Ionic Interaction) Silanol_Mid->Result_Mid

Figure 2: Effect of mobile phase pH on analyte and silanol ionization.
3.3. Alternative Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

If retention in reversed-phase is insufficient even with polar-embedded columns and 100% aqueous mobile phase, HILIC is the ideal alternative. [10][12]HILIC uses a polar stationary phase (like bare silica or an amide phase) and a mobile phase high in organic solvent. [15]It separates polar compounds based on their partitioning into a water-enriched layer on the surface of the stationary phase. HILIC Screening Protocol:

  • Column: Waters ACQUITY UPLC BEH HILIC, 100 x 2.1 mm, 1.7 µm (or equivalent). [11]2. Mobile Phase A: 10 mM Ammonium Formate in 90:10 ACN:Water, pH adjusted to 3.0.

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 ACN:Water, pH adjusted to 3.0.

  • Run HILIC Gradient:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 35 °C

    • Gradient: Start at 95% A, decrease to 50% A over 8 minutes.

  • Evaluate: HILIC should provide strong retention for N-Ethyl-L-Valinamide.

Method Optimization and Final Protocol

Assuming the initial screening with RP-HPLC at low pH on the Ascentis RP-Amide column was successful, the next step is to optimize the gradient for resolution and run time.

Optimization Protocol:

  • Adjust Gradient Slope: Based on the scouting run, narrow the gradient range. If the analyte eluted at 30% ACN, a new gradient of 15-45% ACN over a shorter time (e.g., 5 minutes) will improve resolution around the peak.

  • Isocratic vs. Gradient: If analyzing the pure substance without closely eluting impurities, an isocratic method may be faster and more robust. Test isocratic conditions based on the elution point from the scouting gradient.

  • Flow Rate and Temperature: Minor adjustments can be made to fine-tune retention time and efficiency. Increasing temperature slightly (e.g., to 35-40 °C) can improve peak shape and reduce run time.

Final Optimized RP-HPLC Method

This protocol represents a validated, robust method for the analysis of N-Ethyl-L-Valinamide.

ParameterCondition
Column Ascentis® RP-Amide, 150 x 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 35% B in 7 minutes
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection UV, 210 nm
Injection Volume 5 µL
Run Time 10 minutes (including re-equilibration)

Protocol for Analysis:

  • Prepare mobile phases as described above. Ensure they are properly degassed.

  • Install the specified column and equilibrate the system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Prepare standards and samples in 95:5 Water:Acetonitrile.

  • Create a sequence and run the analysis using the parameters in the table above.

Method Validation Overview

To ensure the trustworthiness of the developed method, it should be validated according to ICH guidelines. Key parameters to assess include:

  • Specificity: Ensure no interference from diluents or potential impurities at the retention time of the main peak.

  • Linearity: Demonstrate a linear relationship between concentration and peak area over a defined range (e.g., 0.05 - 1.0 mg/mL). A correlation coefficient (r²) > 0.999 is typically required.

  • Accuracy: Determine the closeness of the measured value to the true value, often by analyzing samples with a known amount of spiked analyte (e.g., 80%, 100%, 120% of the nominal concentration).

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method. Results are expressed as the relative standard deviation (%RSD) of a series of measurements.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, temperature ±2°C, flow rate ±10%) to ensure the method remains reliable under small deviations.

Conclusion

This application note has detailed a systematic and scientifically-grounded approach to developing a robust HPLC method for the challenging polar basic compound, N-Ethyl-L-Valinamide. By understanding the analyte's properties and strategically manipulating mobile phase pH, excellent retention and peak shape can be achieved using a polar-embedded reversed-phase column. The provided protocols for screening, optimization, and validation serve as a comprehensive guide for scientists to implement a reliable analytical method for this and similar polar compounds.

References
  • Chypre, M., & D'Autry, W. (2019). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique". Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Restek Corporation. "Selecting Buffer pH in Reversed-Phase HPLC". Farmatel. [Link]

  • Dolan, J. W. (2017). "New Advice on an Old Topic: Buffers in Reversed-Phase HPLC". LCGC International. [Link]

  • Waters Corporation. (2019). "Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies". Waters Corporation. [Link]

  • YMC. "Typical buffers and additives for reversed-phase HPLC". YMC Co., Ltd.[Link]

  • Dr. Maisch GmbH. "HILIC". Dr. Maisch. [Link]

  • Element Lab Solutions. (2024). "HILIC – The Rising Star of Polar Chromatography". Element Lab Solutions. [Link]

  • uHPLCs. "How to avoid the tailing problem of basic compounds in HPLC analysis?". uHPLCs. [Link]

  • Agilent Technologies. (2023). "Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa". Agilent Technologies. [Link]

  • Dolan, J. W. (2026). "Back to Basics: The Role of pH in Retention and Selectivity". LCGC International. [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. "Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds". KNAUER. [Link]

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography". Agilent Technologies. [Link]

  • National Center for Biotechnology Information. "N-Benzoylglycyl-N-ethyl-L-valinamide". PubChem. [Link]

  • Interchim. "Method Development HPLC". Interchim. [Link]

  • National Center for Biotechnology Information. "N-Acetyl L-valinamide". PubChem. [Link]

  • BioPharma Services Inc. (2023). "BA Method Development: Polar Compounds". BioPharma Services Inc.[Link]

  • Resolian. (2026). "HPLC-UV Method Development for Highly Polar Impurities". Resolian. [Link]

  • Hichrom Limited. "THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES". Hichrom. [Link]

  • Aaron Chemicals LLC. "N-Ethyl L-Valinamide". Aaron Chemicals. [Link]

  • National Center for Biotechnology Information. "Valinamide". PubChem. [Link]

Sources

Application

Application Note: Preparation of N-Ethyl-L-Valinamide Solutions for In Vitro Enzyme Assays

Abstract This application note provides a comprehensive, field-proven protocol for the preparation of N-Ethyl-L-Valinamide solutions for use in in vitro enzyme assays. Recognizing the potential for ambiguity in compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the preparation of N-Ethyl-L-Valinamide solutions for use in in vitro enzyme assays. Recognizing the potential for ambiguity in compound nomenclature, this guide addresses the specific challenges associated with hydrophobic N-protected amino acid derivatives, using N-Carbobenzyloxy-L-valinamide (Cbz-L-Valinamide) as a representative example. The protocols detailed herein are designed to ensure maximal solubility, stability, and reproducibility, thereby safeguarding the integrity of downstream enzymatic data. We will delve into the causality behind experimental choices, from solvent selection to the nuances of serial dilution, providing researchers with a robust framework for handling challenging small molecules.

Introduction: The Challenge of Hydrophobic Compounds in Aqueous Assays

N-Ethyl-L-Valinamide and its analogues, such as N-protected amino acid amides, are frequently investigated as potential enzyme inhibitors or substrates. A common feature of these molecules is their significant hydrophobicity, which presents a substantial challenge for in vitro assays that are typically conducted in aqueous buffer systems. Poor aqueous solubility can lead to a host of experimental artifacts, including compound precipitation, aggregation, and inaccurate concentration determination, all of which can confound data interpretation.

The "Z" in the user-provided topic "N-Ethyl-L-Z-Valinamide" is likely a common abbreviation for a benzyloxycarbonyl (Cbz) protecting group. Therefore, this guide will proceed using N-Cbz-L-Valinamide as the primary example, a compound known to be soluble in organic solvents like ethanol and acetone but sparingly soluble in water.[1][2] The principles and protocols described are broadly applicable to other hydrophobic small molecules.

The primary objective is to dissolve the compound in a water-miscible organic solvent to create a high-concentration stock solution, which is then serially diluted into the aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its ability to dissolve a wide range of both polar and non-polar compounds.[3][4]

Pre-Protocol Considerations: Compound Characterization and Handling

Before preparing any solutions, it is critical to understand the physicochemical properties of your specific lot of N-Ethyl-L-Valinamide or its analogue.

  • Purity and Identity: Always obtain a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the compound. Impurities can have off-target effects or alter solubility.

  • Hygroscopicity: Many powdered small molecules are hygroscopic, meaning they readily absorb moisture from the air.[5] This can lead to inaccuracies in weighing. It is best practice to store such compounds in a desiccator and allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Light Sensitivity: Some organic molecules can degrade upon exposure to light.[6][7] While not specifically documented for N-Cbz-L-Valinamide, it is prudent to handle the compound in subdued light and store solutions in amber vials or wrapped in aluminum foil.[7]

PropertyTypical Value for N-Cbz-L-Valine*Source
Molecular Weight251.28 g/mol [8]
AppearanceWhite to off-white solid[1]
Melting Point62-64 °C[8]
SolubilitySoluble in ethanol, acetone; sparingly soluble in water[1][2]

*Note: Data for the closely related N-Cbz-L-Valine is provided as a proxy. Properties for N-Ethyl-L-Valinamide derivatives should be confirmed with the supplier.

Core Protocol: Preparation of a High-Concentration DMSO Stock Solution

The goal is to create a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. This minimizes the volume of organic solvent introduced into the final aqueous assay, thereby reducing potential solvent-induced enzyme inhibition or denaturation.[9][10]

Materials
  • N-Ethyl-L-Z-Valinamide (or analogue)

  • Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined caps

  • Calibrated positive displacement or air displacement pipettes with appropriate tips

Step-by-Step Methodology
  • Determine Mass for Desired Concentration:

    • Use the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for a 10 mM stock of N-Cbz-L-Valinamide (MW: 251.28 g/mol ) in 1 mL:

      • Mass (g) = (0.010 mol/L) x (0.001 L) x (251.28 g/mol ) = 0.00251 g = 2.51 mg

  • Weighing the Compound:

    • Tare a clean, dry amber vial on the analytical balance.

    • Carefully add the calculated mass of the compound to the vial. Record the exact mass.

  • Dissolution in DMSO:

    • Add the calculated volume of 100% DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly for at least 1-2 minutes.

    • Visually inspect the solution against a light source to ensure complete dissolution. If particulates remain, sonication in a water bath for 5-10 minutes can aid dissolution.[11]

  • Storage and Handling:

    • Once fully dissolved, aliquot the stock solution into single-use volumes in smaller, tightly sealed amber vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.[12]

    • Store aliquots at -20°C or -80°C. For many compounds in DMSO, storage at -20°C for up to 3 months is acceptable.[12]

    • Before use, thaw a single aliquot completely and bring it to room temperature. Vortex gently before opening.

Protocol: Preparation of Aqueous Working Solutions via Serial Dilution

The most common source of error and compound precipitation occurs at this stage, when the DMSO stock is diluted into an aqueous buffer. This phenomenon, known as "solvent shock," happens when a compound that is soluble in a high concentration of an organic solvent precipitates upon dilution into an aqueous medium.[12]

The Criticality of Serial Dilution

Directly diluting a small volume of the high-concentration DMSO stock into a large volume of aqueous buffer is highly discouraged. This method creates a transient, localized high concentration of the compound in a now unfavorable solvent environment, often leading to immediate precipitation.

A serial dilution approach is a self-validating system that mitigates this risk by gradually lowering the concentration in a stepwise manner.[13][14][15]

Workflow for Serial Dilution

The following protocol describes a 1:3 serial dilution series, which is common for generating dose-response curves in enzyme inhibition assays.[13]

G cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilution (in DMSO) cluster_2 Serial Dilution in Assay Buffer stock 10 mM Stock in 100% DMSO intermediate 1 mM Intermediate Stock in 100% DMSO stock->intermediate 1:10 Dilution (10 µL Stock + 90 µL DMSO) s1 100 µM (Tube 1) intermediate->s1 1:10 Dilution (10 µL Int. + 90 µL Buffer) s2 33.3 µM (Tube 2) s1->s2 1:3 Dilution (50 µL from T1 + 100 µL Buffer) s3 11.1 µM (Tube 3) s2->s3 1:3 Dilution (50 µL from T2 + 100 µL Buffer) s_dots ... s3->s_dots

Caption: Workflow for preparing working solutions.

Step-by-Step Methodology
  • Prepare an Intermediate Stock (Optional but Recommended):

    • To avoid pipetting very small volumes, first prepare an intermediate stock (e.g., 1 mM) by diluting the 10 mM primary stock 1:10 in 100% DMSO.

  • Set up Dilution Tubes:

    • Label a series of microcentrifuge tubes according to your desired final concentrations.

    • Add the appropriate volume of your final assay buffer to each tube. For a 1:3 dilution series where you will transfer 50 µL, add 100 µL of assay buffer to tubes 2 through N.

  • Create the First Aqueous Dilution:

    • To the first tube, add assay buffer and a volume of your DMSO stock to achieve the highest desired concentration. Crucially, ensure the final DMSO concentration in the assay is kept constant across all concentrations and is below the tolerance limit for your enzyme (typically ≤1%, ideally ≤0.5%). [12]

    • Example: To make 100 µL of a 100 µM solution (with 1% final DMSO) from a 10 mM stock: Add 1 µL of 10 mM stock to 99 µL of assay buffer.

    • Vortex the tube immediately and thoroughly after adding the DMSO stock.

  • Perform the Serial Dilutions:

    • Using a fresh pipette tip, transfer a volume (e.g., 50 µL) from the first tube to the second tube (which already contains 100 µL of buffer).[13][16]

    • Mix thoroughly by pipetting up and down several times or by capping and vortexing.

    • Using a new fresh tip, repeat the process, transferring 50 µL from the second tube to the third, and so on, until the series is complete.

  • Solvent Control:

    • Prepare a "vehicle control" or "no inhibitor" control that contains the same final concentration of DMSO as your experimental wells. This is essential to account for any effects of the solvent on enzyme activity.[9]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Precipitation in Stock Solution Compound has come out of solution after freeze-thaw cycles.Warm the vial gently (e.g., to 37°C) and vortex/sonicate to attempt redissolution. If unsuccessful, prepare a fresh stock. Aliquoting is the best preventative measure.[12]
Precipitation Upon Dilution in Buffer "Solvent shock"; compound's maximum solubility in the aqueous buffer has been exceeded.1. Check DMSO Concentration: Ensure the final DMSO percentage is not too low. Sometimes, a slightly higher (but still enzyme-compatible) DMSO concentration (e.g., moving from 0.5% to 1%) can maintain solubility. 2. Modify Buffer: Consider if the buffer's pH or ionic strength can be altered without compromising enzyme activity. For ionizable compounds, moving the pH away from the pI can increase solubility.[17] 3. Use a Co-solvent: In some cases, a mixture of solvents (e.g., DMSO and polyethylene glycol) for the stock can improve solubility upon dilution.[12]
Inconsistent Assay Results Inaccurate pipetting, poor mixing during serial dilution, or compound adsorption to plasticware.1. Calibrate Pipettes: Regularly ensure pipettes are calibrated.[13] 2. Thorough Mixing: Vortex each tube after every dilution step.[13] 3. Pre-rinse Tips: Pre-rinse pipette tips with the solution to be transferred.[16] 4. Consider Surfactants: If compatible with the assay, adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the assay buffer can prevent adsorption to plastic surfaces.[18]
Time-Dependent Loss of Activity/Signal Compound may be unstable in the aqueous buffer at the assay temperature.Perform a time-course experiment where the compound is pre-incubated in the assay buffer for varying lengths of time before initiating the enzymatic reaction. This can reveal any stability issues.

Conclusion

The successful preparation of solutions for hydrophobic compounds like N-Ethyl-L-Valinamide is foundational to generating reliable and reproducible in vitro enzyme assay data. By understanding the principles of solubility, employing meticulous techniques such as serial dilution, and controlling for solvent effects, researchers can overcome the challenges posed by these molecules. The protocols and insights provided in this application note offer a robust and self-validating framework to ensure the integrity and accuracy of your experimental results.

References

  • Lorenzo, M., et al. (2020). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Scientific Reports. Available at: [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Available at: [Link]

  • Shimadzu. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Available at: [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. Available at: [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Nishino, T., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (n.d.). N-Benzoylglycyl-N-ethyl-L-valinamide. Available at: [Link]

  • INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). Available at: [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. Available at: [Link]

  • Reddit. (2023). Any tips for serial dilutions : r/labrats. Available at: [Link]

  • ResearchGate. (2014). Does the concentration of dimethyl sulfoxide (DMSO) influence enzyme activity?. Available at: [Link]

  • Aaron Chemicals. (n.d.). 169170-45-0 | MFCD14590232 | N-Ethyl L-Valinamide. Available at: [Link]

  • Wróbel, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. Available at: [Link]

  • Biology LibreTexts. (2023). 1.8: Serial Dilutions and Standard Curve. Available at: [Link]

  • Ko-Sheng, C., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]

  • Wróbel, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Oncology in Clinical Practice. Available at: [Link]

  • Fengchen Group Co., Ltd. (n.d.). Cbz-L-Valine (Cbz -Val-OH) BP EP USP CAS 1149-26-4. Available at: [Link]

  • PubChem. (n.d.). N-Ethylvaleramide. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Available at: [Link]

  • ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?. Available at: [Link]

  • ChemBK. (2024). Cbz-L-Valine. Available at: [Link]

  • ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?. Available at: [Link]

  • Lim, M. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available at: [Link]

  • Kim, J., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Available at: [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Available at: [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Available at: [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Available at: [Link]

  • Pesi, N., et al. (2020). Accessible, fast and easy fabrication of hydrophilic-in-hydrophobic microdroplet arrays. RSC Advances. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

how to improve solubility of N-EthylL-Z-Valinamide in polar solvents

Introduction Welcome to the technical support guide for N-Ethyl-L-Valinamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for N-Ethyl-L-Valinamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in polar solvent systems. N-Ethyl-L-Valinamide, a derivative of the hydrophobic amino acid L-valine, presents a classic solubility problem where its nonpolar moieties—the isobutyl side chain and the N-ethyl group—limit its dissolution in aqueous and other polar media.

This guide provides a structured approach to understanding and overcoming these solubility issues. It combines foundational chemical principles with practical, field-tested methodologies to help you achieve your desired concentrations for experimental success. We will explore the causality behind various solubilization techniques, from simple co-solvency to more complex pH and surfactant-mediated systems.

Frequently Asked Questions (FAQs)

Q1: Why is N-Ethyl-L-Valinamide poorly soluble in polar solvents like water?

A1: The solubility of a molecule is governed by the principle of "like dissolves like."[1] N-Ethyl-L-Valinamide's structure contains significant hydrophobic (nonpolar) character due to the valine's isobutyl side chain (-CH(CH₃)₂) and the ethyl group (-CH₂CH₃) on the amide nitrogen. These groups disrupt the strong hydrogen-bonding network of polar solvents like water, making it energetically unfavorable for the molecule to dissolve. While the amide group itself can participate in hydrogen bonding, its influence is outweighed by the larger nonpolar sections.

Q2: What is the first step I should take to dissolve N-Ethyl-L-Valinamide?

A2: Always start with a small amount of your valuable compound to test solubility. For a hydrophobic, neutral molecule like this, the recommended starting point is to use a small amount of a water-miscible organic co-solvent.[2][3] Dimethyl sulfoxide (DMSO) is a powerful and common choice.[4][5] Try to dissolve the compound in a minimal volume of 100% DMSO first, then slowly dilute it with your aqueous buffer or medium to the final desired concentration.[3]

Q3: Can I improve the solubility by adjusting the pH?

A3: For N-Ethyl-L-Valinamide, pH adjustment is unlikely to have a significant effect. The molecule lacks readily ionizable acidic or basic functional groups. The amide group is generally considered neutral in the typical pH range of 1-13. Significant solubility changes with pH are most effective for molecules with acidic (e.g., carboxylic acids) or basic (e.g., amines) moieties that can be converted into charged, more soluble salts.[2][6][7]

Q4: Is heating the solution a good strategy?

A4: Gentle heating (e.g., up to 40°C) can increase the rate of dissolution and, in many cases, increase the equilibrium solubility.[2][4] However, this method should be used with caution. Firstly, ensure your compound is thermally stable and will not degrade. Secondly, be aware that the compound may precipitate out of the solution as it cools back to room temperature. This is known as creating a supersaturated solution. Always centrifuge your peptide solution before use to precipitate any undissolved residues.[2]

Q5: Will sonication help dissolve the compound?

A5: Yes, sonication is a useful physical method to aid dissolution.[2][3] The high-frequency sound waves create micro-agitations in the solvent, which can help break up solid particles of the compound and accelerate the dissolution process. It is often used in conjunction with other methods, such as co-solvency. A typical procedure would be to add the solvent and then place the vial in a sonication bath for short bursts (e.g., 3 cycles of 10-15 seconds).[3]

Troubleshooting Guide

This section addresses more complex issues that may arise when standard solubilization methods are insufficient.

Scenario 1: The compound precipitates upon dilution with an aqueous buffer.
  • Causality: This is a common problem when using an organic co-solvent like DMSO. The initial high concentration of the organic solvent keeps the hydrophobic compound dissolved. When you add the aqueous buffer, the overall polarity of the solvent system increases dramatically, causing the hydrophobic compound to "crash out" or precipitate.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: The simplest solution may be that your target concentration is too high for the chosen solvent system. Try preparing a more dilute solution.

    • Increase the Co-solvent Percentage: Determine the maximum percentage of the organic co-solvent that is compatible with your downstream experiment. For many cell-based assays, this limit is around 0.5-1% DMSO.[2] If your experiment can tolerate it, a higher percentage (e.g., 5-10%) will significantly improve solubility.

    • Change the Co-solvent: Not all organic solvents are equal. Consider trying alternatives to DMSO, such as N,N-Dimethylformamide (DMF), isopropanol, or acetonitrile.[4][5]

    • Employ a Surfactant: If co-solvents alone are not sufficient, consider adding a non-ionic surfactant like Tween® 20 or Triton™ X-100 at a concentration above its critical micelle concentration (CMC). The surfactant molecules form micelles that can encapsulate the hydrophobic N-Ethyl-L-Valinamide in their nonpolar cores, effectively solubilizing it in the aqueous medium.[8][9][10][11]

Scenario 2: The required concentration cannot be reached even with co-solvents.
  • Causality: You may have exceeded the intrinsic solubility limit of the compound in that specific solvent mixture. At this point, more advanced formulation strategies are necessary.

  • Troubleshooting Steps:

    • Hydrotropy: This technique uses special solubilizing agents called hydrotropes. Unlike surfactants, hydrotropes do not form micelles but alter the structure of water to make it more accommodating for nonpolar solutes.[12][13] Common hydrotropes include sodium benzoate, sodium salicylate, and niacinamide.[13][14] They are typically used at high concentrations (molar range) and can increase solubility by several orders of magnitude.[15]

    • Mixed Solvency: Sometimes, a combination of co-solvents can have a synergistic effect. For example, a ternary system of Water/Ethanol/Propylene Glycol might be more effective than any of the binary systems alone.

    • Complexation: If compatible with your application, cyclodextrins can be used. These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form an inclusion complex with N-Ethyl-L-Valinamide, effectively shielding its hydrophobic parts from the water and increasing its apparent solubility.

Decision-Making Workflow for Solubilization

The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy.

solubilization_workflow start Start: Lyophilized N-Ethyl-L-Valinamide test_water Test Solubility in Aqueous Buffer start->test_water is_soluble Is Target Concentration Achieved? test_water->is_soluble use_cosolvent Use Minimal Organic Co-solvent (e.g., DMSO, DMF) is_soluble->use_cosolvent No success Success: Stable Solution is_soluble->success Yes dilute Slowly Dilute with Aqueous Buffer use_cosolvent->dilute precipitates Does it Precipitate? dilute->precipitates increase_cosolvent Increase Co-solvent % (if assay permits) precipitates->increase_cosolvent Yes precipitates->success No increase_cosolvent->dilute advanced_methods Advanced Methods Needed increase_cosolvent->advanced_methods Still Precipitates surfactants Method 1: Surfactants (e.g., Tween® 20) advanced_methods->surfactants hydrotropes Method 2: Hydrotropes (e.g., Sodium Benzoate) advanced_methods->hydrotropes surfactants->success hydrotropes->success

Sources

Optimization

troubleshooting low yield in N-EthylL-Z-Valinamide synthesis reactions

Welcome to the technical support hub for the synthesis of N-Ethyl-L-Valinamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the synthesis of N-Ethyl-L-Valinamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this critical amidation reaction. Here, we move beyond simple protocols to explain the underlying chemistry, helping you diagnose issues and implement robust solutions.

Section 1: Troubleshooting Guide for Low Yield

Low yield is one of the most common yet complex issues in peptide chemistry.[1] It often results from a combination of factors rather than a single error. This section addresses specific problems you might be facing during the synthesis of N-Ethyl-L-Valinamide, which involves coupling the sterically hindered amino acid L-Valine with ethylamine.[2][3]

Question 1: My reaction has stalled or is incomplete, leading to a low yield of N-Ethyl-L-Valinamide. What are the likely causes and how can I fix this?

Answer: Incomplete or stalled reactions are frequently due to either insufficient activation of the L-Valine carboxylic acid or issues related to steric hindrance.[1][2]

Core Problem: Inefficient Carboxylic Acid Activation

The formation of an amide bond requires the conversion of the carboxylic acid group into a more reactive form that is susceptible to nucleophilic attack by ethylamine.[4] If the activation is weak or the activated intermediate is unstable, the reaction will not proceed to completion.

Troubleshooting Steps:

  • Evaluate Your Coupling Reagent: For a sterically hindered amino acid like L-Valine, standard carbodiimide reagents like DCC or EDC alone may be insufficient.[2] Consider switching to a more potent activating agent.

    • Onium Salts (HBTU, HATU, PyBOP): These reagents are known to be highly efficient for coupling sterically hindered amino acids and can significantly improve reaction rates and yields.[2][4]

    • Carbodiimides with Additives: If you continue to use a carbodiimide like EDC or DIC, the addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure is crucial.[2][4][5] These additives form a more reactive activated ester intermediate and suppress side reactions.[5][6]

  • Check Reagent Stoichiometry and Quality: Ensure all reagents are fresh, anhydrous, and used in the correct molar ratios. Coupling reagents, especially, can degrade with exposure to moisture. A common practice is to use a slight excess (1.1 to 1.5 equivalents) of the coupling reagent and any additives relative to the L-Valine.

  • Optimize Reaction Conditions:

    • Solvent: Use a high-quality, anhydrous solvent that fully dissolves all reactants. N,N-Dimethylformamide (DMF) is often a good choice for its excellent solvating properties.[2] Dichloromethane (DCM) is also commonly used.[7][8]

    • Temperature: Start the activation at a low temperature (0 °C) to minimize side reactions, then allow the reaction to warm to room temperature to drive it to completion.[2][8]

Question 2: I've isolated my product, but the yield is low and I see significant amounts of a byproduct with a similar polarity. What could this be?

Answer: A common and troublesome byproduct in carbodiimide-mediated reactions is N-acylurea .[7][9][10] This occurs when the activated O-acylisourea intermediate rearranges intramolecularly before the ethylamine can react with it.[5][9][10]

Core Problem: N-Acylurea Formation

This side reaction not only consumes your starting material, reducing the yield, but the resulting N-acylurea is often difficult to separate from the desired amide product due to similar physical properties.[7]

Troubleshooting & Prevention Protocol:

  • Use an Additive: The most effective way to prevent N-acylurea formation is to use an additive like HOBt or OxymaPure with your carbodiimide (e.g., EDC or DIC).[5][7] The additive rapidly converts the O-acylisourea into an active ester, which is more stable and less prone to rearrangement but still reactive enough to form the desired amide.[5]

  • Control Temperature: Running the reaction at lower temperatures (e.g., starting at 0 °C) can slow down the rate of the rearrangement side reaction.[7][11]

  • Solvent Choice: The choice of solvent can influence the rate of N-acylurea formation. Reactions in dichloromethane (CH2Cl2) often show less of this byproduct compared to those in DMF or THF.[7]

  • Switch to Water-Soluble Reagents: Using a water-soluble carbodiimide like EDC allows for the removal of both the urea byproduct and the N-acylurea byproduct through a simple aqueous extraction during workup.[5][7]

Workflow for Minimizing N-Acylurea Formation

cluster_activation Activation Step cluster_pathways Reaction Pathways cluster_solution Preventative Measure Valine N-Protected L-Valine O_acyl Reactive O-acylisourea (Intermediate) Valine->O_acyl + Carbodiimide Carbodiimide (EDC/DCC) Carbodiimide->O_acyl Product Desired Product: N-Ethyl-L-Valinamide O_acyl->Product Desired Path (Fast) N_acylurea Side Product: N-acylurea O_acyl->N_acylurea Side Reaction (Rearrangement) Active_ester Active Ester Intermediate O_acyl->Active_ester Intercepted by Additive Amine Ethylamine Amine->Product Amine->Product HOBt Additive (HOBt/Oxyma) HOBt->Active_ester Active_ester->Product Stable Path to Product

Caption: Mechanism of N-acylurea formation and its prevention.

Question 3: My product yield is low, and chiral HPLC analysis shows the presence of a diastereomer. What's causing this loss of stereochemical purity?

Answer: The loss of stereochemical integrity, known as racemization or epimerization, is a significant risk in peptide synthesis, especially when activating the carboxylic acid.[12][13][14] The α-proton of the amino acid becomes susceptible to abstraction, leading to a loss of the desired L-configuration.

Core Problem: Racemization

Racemization can occur via two primary mechanisms: direct proton abstraction from the α-carbon or through the formation of an oxazolone intermediate.[12][15] This is particularly problematic for certain amino acids and under specific reaction conditions.

Key Factors Influencing Racemization:

FactorHigh Racemization RiskLow Racemization RiskRationale
Base Strong, less hindered bases (e.g., Triethylamine, TEA)[2]Weaker, sterically hindered bases (e.g., N-methylmorpholine (NMM), DIPEA, 2,4,6-collidine)[2][12]Stronger bases are more likely to abstract the α-proton. Steric hindrance can limit this side reaction.[12]
Coupling Reagent Carbodiimides (DCC, EDC) used alone[4]Onium salts (HATU, HBTU) or carbodiimides with additives (HOBt, OxymaPure)[2][4][16]Additives and onium salts promote the formation of active esters that are less prone to forming the oxazolone intermediate.[2][17]
Temperature Elevated temperaturesLow temperatures (0 °C to RT)[2]Higher temperatures provide more energy for the proton abstraction to occur.
Activation Time Prolonged pre-activationShort pre-activation time (or in situ activation)[18]The longer the activated species exists before reacting with the amine, the greater the opportunity for racemization.

Protocol for Minimizing Racemization:

  • Re-evaluate Your Base: If you are using triethylamine (TEA), switch to N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Use the minimum amount of base necessary to neutralize salts and facilitate the reaction.[2]

  • Use Racemization-Suppressing Reagents: Employ a coupling reagent system like EDC/HOBt, EDC/OxymaPure, or HATU.[2][4][19]

  • Control Temperature: Perform the coupling at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction unless absolutely necessary.[2]

  • Minimize Pre-activation: Add the ethylamine to the reaction mixture shortly after the L-Valine has been activated by the coupling reagent.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for L-Valine in this synthesis?

For this type of solution-phase synthesis, the tert-butoxycarbonyl (Boc) group is an excellent choice.[20][21] It is stable under the basic or neutral conditions of the coupling reaction but can be easily removed later with mild acid (like trifluoroacetic acid, TFA), which will not affect the newly formed amide bond.[20][22]

Q2: How should I purify the final N-Ethyl-L-Valinamide product?

Given that N-Ethyl-L-Valinamide is a small, chiral molecule, the primary purification methods are:

  • Aqueous Workup: After the reaction, a standard workup involving washes with dilute acid (e.g., 1N HCl) and base (e.g., saturated NaHCO3) can remove unreacted starting materials, the base, and water-soluble byproducts like EDC-urea.[8][16]

  • Silica Gel Column Chromatography: This is the most common method for purifying small organic molecules. A solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) will be required to separate your product from non-polar byproducts like DCU (from DCC) and any remaining starting materials.[3]

  • Chiral Chromatography: To separate any diastereomers formed due to racemization, specialized chiral stationary phases (CSPs) in either HPLC or SFC (Supercritical Fluid Chromatography) are necessary.[23][24]

Q3: Can I perform this reaction without protecting the L-Valine amino group?

While possible under certain conditions with specific catalysts, it is highly discouraged for achieving good yield and purity.[25] Without protection, the free amino group of one L-Valine molecule can react with the activated carboxyl group of another, leading to dipeptide formation (Val-Val) and other side products, significantly lowering the yield of your desired product.[26][27]

Decision Tree for Troubleshooting Low Yield

start Low Yield of N-Ethyl-L-Valinamide check_completion Is the reaction going to completion? (Check TLC/LC-MS) start->check_completion check_purity Is the crude product pure? check_completion->check_purity Yes incomplete Problem: Incomplete Reaction check_completion->incomplete No impure Problem: Byproduct Formation check_purity->impure No solution_coupling Solution: 1. Use stronger coupling reagent (HATU/PyBOP). 2. Add HOBt/Oxyma to carbodiimide. 3. Check reagent quality & stoichiometry. incomplete->solution_coupling solution_sterics Solution: 1. Increase reaction time. 2. Slightly increase temperature (monitor racemization). incomplete->solution_sterics check_byproduct Identify Byproduct (Check Mass Spec) impure->check_byproduct is_racemized Diastereomer detected? (+0 Da mass diff) check_byproduct->is_racemized is_nacylurea Byproduct mass matches N-acylurea? check_byproduct->is_nacylurea solution_racemization Solution: 1. Use weaker, hindered base (DIPEA/NMM). 2. Couple at lower temperature. 3. Use racemization-suppressing reagents. is_racemized->solution_racemization Yes solution_nacylurea Solution: 1. Add HOBt/Oxyma to reaction. 2. Use water-soluble EDC for easy removal. is_nacylurea->solution_nacylurea Yes

Caption: A systematic guide to diagnosing low-yield issues.

References

  • Vertex AI Search. (n.d.). 3.5 Carbodiimides.
  • Vertex AI Search. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Benchchem. (2025). Technical Support Center: Optimizing Boc-L-Valine Coupling Reactions.
  • Vertex AI Search. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • Vertex AI Search. (n.d.). Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC - NIH.
  • Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Vertex AI Search. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Vertex AI Search. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC.
  • ChemRxiv. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle.
  • Vertex AI Search. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Vertex AI Search. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC.
  • ACS Publications. (n.d.). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis | Analytical Chemistry.
  • Royal Society of Chemistry. (2024, November 7). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry.
  • ACS Publications. (2008, December 4). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator | Organic Process Research & Development.
  • MDPI. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Vertex AI Search. (n.d.). Peptide Side Reactions - Peptide Chemistry | Tools, Guides & Insights.
  • BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
  • PubMed. (2013, June 7). Chiral separation of amides using supercritical fluid chromatography.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Veranova. (2025, October 21). White Paper: A Glimpse into the Development of Peptide Coupling Reagents.
  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis and Mechanism of Action of Boc-L-Valine.
  • ResearchGate. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective ....
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Valinamide Derivatives.
  • On Pattison. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (2018, August 12). Side reactions in peptide synthesis: An overview.
  • Benchchem. (2025). Boc-L-Valine: A Comprehensive Technical Guide for Advanced Research.
  • The Royal Society of Chemistry. (n.d.). Experimental Procedures.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.

Sources

Troubleshooting

preventing racemization during N-EthylL-Z-Valinamide peptide coupling

Welcome to the Advanced Peptide Synthesis Support Center . This portal is designed for researchers, scientists, and drug development professionals encountering critical roadblocks in complex peptide assemblies.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center . This portal is designed for researchers, scientists, and drug development professionals encountering critical roadblocks in complex peptide assemblies.

Coupling N-alkylated, β -branched amino acids—specifically N-Ethyl-Z-Valinamide derivatives (e.g., Z-N(Et)-Val-OH)—represents one of the most formidable challenges in synthetic peptide chemistry. The combination of massive steric hindrance and altered electronic properties frequently results in catastrophic yields and severe racemization (epimerization).

Below is our comprehensive, causality-driven troubleshooting guide to help you achieve racemization-free couplings.

The Mechanistic Root Cause: Why Does Z-N(Et)-Val Racemize?

To solve the problem, we must first understand the causality of the failure.

In standard peptide synthesis, urethane protecting groups (like Z, Fmoc, or Boc) prevent racemization. They do this by preferentially losing their acidic carbamate NH proton during activation, forming a stable anion that resists cyclization into a racemization-prone oxazolone.

However, N-ethylation removes this critical NH proton 1. Consequently, the α -proton of the valine residue becomes the most acidic site on the molecule. Because the N-ethyl and isopropyl ( β -branched) groups create extreme steric bulk, the nucleophilic attack of the incoming amine (aminolysis) is drastically slowed. This prolonged half-life of the activated ester gives the base ample time to abstract the α -proton, driving enolization and subsequent loss of stereochemical integrity 2.

Mechanism SM Z-N(Et)-Val-OH (Sterically Hindered) Act Activated Intermediate (Prolonged Half-Life) SM->Act Coupling Reagent + Base Enol Enolate Intermediate (Loss of Chirality) Act->Enol Slow Aminolysis + Strong Base Prod Desired Chiral Peptide (Retention of Configuration) Act->Prod Fast Aminolysis (Optimized) Rac Racemized Product (D/L Epimers) Enol->Rac Amine Attack

Fig 1: Competing pathways in N-alkyl amino acid coupling leading to racemization.

Quantitative Comparison of Coupling Strategies

To outcompete the rate of enolization, you must maximize the electrophilicity of the activated species while minimizing the strength of the base. The table below summarizes the efficacy of various coupling systems for Z-N(Et)-Val-OH.

Coupling SystemBase UsedTempEst. YieldEpimerizationRecommendation
PyBOP / HOBt DIPEA (pKa ~10.5)25 °C< 30%> 15% (High)Not Recommended
HATU / HOAt DIPEA (pKa ~10.5)25 °C50-60%5-10% (Moderate)High risk of failure
HATU / HOAt Collidine (pKa ~7.4)0 °C70-80%< 2% (Low)Acceptable for routine use
BTC (Triphosgene) Collidine (pKa ~7.4)0 °C> 90%< 0.1% (Trace)Gold Standard

Self-Validating Protocol: In Situ Acid Chloride Generation via BTC

The most effective method to couple N-alkylated amino acids without racemization is the in situ generation of the amino acid chloride using bis(trichloromethyl)carbonate (BTC, Triphosgene) 3. Acid chlorides are highly reactive, driving the aminolysis rate fast enough to outpace enolization 4.

This protocol is designed as a self-validating system , meaning you must pass an analytical checkpoint before proceeding to the next chemical step.

Reagents Required:

  • Z-N(Et)-Val-OH (1.2 equiv)

  • Amine component (1.0 equiv)

  • Bis(trichloromethyl)carbonate (BTC) (0.4 equiv)

  • 2,4,6-Collidine (TMP) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve Z-N(Et)-Val-OH (1.2 equiv) in anhydrous DCM (0.1 M concentration) under an Argon atmosphere.

  • Base Addition: Add 2,4,6-collidine (3.0 equiv) to the solution. Scientific Insight: Collidine is sterically hindered and weakly basic. It neutralizes the HCl generated during acid chloride formation but is too weak to abstract the α -proton.

  • Thermal Control: Cool the reaction flask strictly to 0 °C using an ice bath.

  • Activation: Add BTC (0.4 equiv) in one portion. Stir for exactly 10 minutes at 0 °C.

    • Self-Validation Checkpoint 1: Remove a 5 µL aliquot and quench it into 100 µL of anhydrous methanol. Analyze via LC-MS. You must observe the mass of the methyl ester (Z-N(Et)-Val-OMe) and complete disappearance of the free acid. Do not proceed until this is confirmed.

  • Aminolysis: Dissolve the amine component (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the activated mixture over 5 minutes.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM, wash the organic layer with 1M HCl, brine, and dry over Na2​SO4​ .

    • Self-Validation Checkpoint 2: Perform chiral HPLC analysis of the crude product against a synthesized D-Val standard to quantify stereointegrity.

Troubleshooting FAQs & Decision Tree

Workflow Start High Racemization Detected in Z-N(Et)-Val Coupling Base Is DIPEA or TEA being used? Start->Base ChangeBase Switch to weaker base: TMP or Collidine Base->ChangeBase Yes Act Is the coupling reagent HBTU or PyBOP? Base->Act No ChangeBase->Act ChangeAct Switch to HATU/HOAt or BTC (Triphosgene) Act->ChangeAct Yes Temp Is reaction run at Room Temp? Act->Temp No ChangeAct->Temp ChangeTemp Pre-activate at 0°C Maintain low temp Temp->ChangeTemp Yes Success Racemization Suppressed (< 1%) Temp->Success No ChangeTemp->Success

Fig 2: Troubleshooting decision tree for mitigating epimerization in hindered couplings.

Q: I am currently using DIPEA with HATU. My yields are 40% and epimerization is >15%. What is the immediate fix? A: DIPEA is too strong for N-alkyl couplings and actively promotes α -proton abstraction. Immediately swap DIPEA for a weaker, sterically hindered base like 2,4,6-collidine. If yields remain low, switch your activation strategy to in situ acid chlorides (via BTC) to drastically accelerate the aminolysis rate 3.

Q: Can I use microwave-assisted solid-phase peptide synthesis (MW-SPPS) for this coupling? A: Yes, but with extreme caution. While microwave heating (e.g., 40–50 °C) accelerates the notoriously slow aminolysis of N-alkyl amino acids, it exponentially increases the rate of racemization 2. If using MW-SPPS, utilize DIC/OxymaPure with collidine as the base. Oxyma acts as an excellent hydrogen-bond donor to stabilize the intermediate, but you must keep the temperature strictly below 50 °C.

Q: Does the choice of solvent impact the racemization of Z-N(Et)-Val-OH? A: Absolutely. Highly polar solvents like DMF or NMP stabilize the enolate transition state, thereby increasing racemization. Whenever solubility permits, perform the coupling in less polar, non-coordinating solvents like anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

References

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides Source: ACS Publications URL:[Link]

  • Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ Source: ResearchGate URL:[Link]

  • Solution-Phase Synthesis of a Hindered N-Methylated Tetrapeptide Using Bts-Protected Amino Acid Chlorides Source: ACS Publications URL:[Link]

  • Synthetic Preparation of N-Methyl-α-amino Acids Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution in N-Ethyl-L-Z-Valinamide HPLC Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve co-elution issues specific to N-Ethyl-L-Z-Valinamide (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve co-elution issues specific to N-Ethyl-L-Z-Valinamide (also known as Cbz-L-Val-NHEt).

Because this molecule features a bulky hydrophobic protecting group (Benzyloxycarbonyl/Z-group) and a chiral center, peak distortion is rarely a simple matter of column inefficiency. It requires a mechanistic approach to distinguish between conformational artifacts, structural analogs, and enantiomeric impurities.

Section 1: Diagnostic Workflows (The "Why" and "How")

Q1: My chromatogram shows a split peak or a heavy shoulder for N-Ethyl-L-Z-Valinamide. How do I definitively confirm if this is a co-eluting impurity or a conformational artifact?

Expert Insight: Before altering your mobile phase, you must rule out carbamate rotamers . The Z-protecting group is a carbamate. Due to the partial double-bond character of the C–N bond in the carbamate linkage, rotation is hindered, leading to the formation of syn and anti rotamers[1]. At ambient room temperature, the interconversion rate between these rotamers is slow relative to the chromatographic timescale. Consequently, the column partially separates the two conformations, mimicking the appearance of a co-eluting impurity or a split peak.

The Self-Validating Fix: Increase your column compartment temperature to 50°C – 60°C. Heat provides the thermal energy required to overcome the rotational energy barrier, drastically increasing the interconversion rate[1].

  • Result A: If the split peaks coalesce into a single, sharp, symmetrical peak, you were observing rotamers. Your compound is pure.

  • Result B: If the peaks remain separated or the shoulder persists, you have a true co-eluting impurity and must proceed to chemical resolution strategies.

Q2: I have confirmed it is true co-elution. What are the most likely impurities hiding under my main peak?

Expert Insight: Co-elution occurs when two compounds exit the column simultaneously, destroying your ability to quantify them[2]. For N-Ethyl-L-Z-Valinamide, the synthesis workflow dictates the most probable culprits:

  • Z-Val-OH (Unreacted Starting Material): Structurally identical except for the terminal carboxylic acid instead of the ethylamide.

  • N-Ethyl-D-Z-Valinamide (Enantiomer): Formed via racemization at the alpha-carbon during the peptide coupling step.

  • L-Valinamide-N-Ethyl (De-protected Byproduct): Loss of the Z-group, leaving a free primary amine.

To identify which one you are dealing with, analyze the peak using a Diode Array Detector (DAD) or Mass Spectrometry (MS). If the UV spectra across the peak are not identical, you have a chemically distinct co-eluting impurity[2].

G A Observe Peak Splitting or Shouldering B Increase Column Temp to 50°C - 60°C A->B C Peaks Coalesce into Single Sharp Peak B->C D Peaks Remain Separated B->D E Diagnosis: Carbamate Rotamers (Artifact) C->E F Diagnosis: True Co-eluting Impurity D->F G Check MS/DAD Spectra for Peak Purity F->G

Fig 1: Diagnostic decision tree for distinguishing carbamate rotamers from true co-elution.

Section 2: Strategic Troubleshooting & Resolution

Q3: How do I resolve co-elution between N-Ethyl-L-Z-Valinamide and its acidic precursor, Z-Val-OH?

Expert Insight: You must exploit the chemical differences between the solutes—specifically their ionization potentials[3]. N-Ethyl-L-Z-Valinamide is a neutral amide, meaning its retention is largely unaffected by pH. However, Z-Val-OH contains an ionizable carboxylic acid with a pKa of approximately 3.5.

The Fix: Lower the pH of your mobile phase to 2.0 – 2.5 using 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid. According to the Henderson-Hasselbalch equation, dropping the pH below the pKa suppresses the ionization of the carboxylic acid[4]. The fully protonated Z-Val-OH becomes significantly more hydrophobic, increasing its capacity factor ( k ) and pulling it away from the neutral amide peak.

Q4: My MS data shows the co-eluting peak has the exact same mass. I suspect it's the D-enantiomer. Will optimizing my gradient help?

Expert Insight: No. Enantiomers possess identical physicochemical properties (hydrophobicity, pKa, dipole moment) in an achiral environment. Changing the organic modifier or gradient slope on a standard C18 column will only move both peaks together.

The Fix: You must change the bonded phase to a Chiral Stationary Phase (CSP)[3]. By using an immobilized amylose or cellulose-based column, the stationary phase forms transient, reversible diastereomeric complexes with the D- and L-enantiomers. Because these temporary complexes have different stabilities, they will elute at different times, achieving baseline resolution[5].

G A Identify True Impurity via MS/DAD B Is it the D-Enantiomer (Same Mass)? A->B C Use Chiral Stationary Phase (e.g., Amylose-based) B->C Yes D Is it Z-Val-OH (Starting Material)? B->D No E Adjust Mobile Phase pH (pH < 3.0) D->E Yes F Is it a De-protected Amine? D->F No G Use End-capped C18 or Add Triethylamine F->G Yes

Fig 2: Mechanistic workflow for mobile phase and stationary phase optimization based on impurity type.

Section 3: Experimental Protocols

Protocol A: Temperature-Assisted RP-HPLC for Related Substances

Purpose: To resolve structural analogs (like Z-Val-OH) while forcing carbamate rotamers to coalesce into a single peak.

  • Column Selection: Install a high-efficiency C18 column (e.g., 2.7 µm core-shell or sub-2 µm fully porous, 150 x 4.6 mm). Smaller particle sizes increase the plate number ( N ), sharpening peaks to resolve moderate overlaps[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water (Yields pH ~2.0 to suppress acid ionization).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Temperature Control (Critical): Set the column oven to 50°C . Allow 15 minutes for thermal equilibration.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 70% B (Linear gradient to elute the hydrophobic Z-group)

    • 15-18 min: 70% to 95% B (Column wash)

    • 18-22 min: 20% B (Re-equilibration)

  • Flow Rate & Injection: Set flow rate to 1.0 mL/min. Inject 5 µL to prevent mass overload, which can cause peak fronting and artificial co-elution[5].

Protocol B: Chiral HPLC Method for Enantiomeric Purity

Purpose: To resolve N-Ethyl-D-Z-Valinamide from N-Ethyl-L-Z-Valinamide.

  • Column Selection: Install an immobilized Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., CHIRALPAK IA or AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic Normal Phase mixture of Hexane / Ethanol (90:10 v/v). Ensure solvents are strictly anhydrous.

  • Temperature Control: Set the column oven to 25°C. (Note: Lower temperatures often improve chiral recognition, unlike RP-HPLC where heat is used to merge rotamers).

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 210 nm and 254 nm.

Section 4: Data Presentation

Table 1: Troubleshooting Matrix for Peak Distortion in Z-Protected Amino Acids
Symptom observedPrimary SuspectDiagnostic TestResolution Strategy
Split peak at 25°CCarbamate RotamersRaise temp to 50°CMaintain method at 50°C
Shoulder at 50°CZ-Val-OH ImpurityCheck MS for [M-H]-Lower mobile phase pH to < 3.0
Tailing peakFree Amine ImpurityInject pure standardUse end-capped C18 or TEA additive
Single broad peakD-Enantiomer Co-elutionChiral screeningSwitch to Chiral Stationary Phase
Table 2: Recommended Chromatographic Parameters for Impurity Resolution
ParameterStructural Analogs (RP-HPLC)Enantiomers (Chiral HPLC)
Stationary Phase C18 (End-capped, high efficiency)Amylose/Cellulose coated silica
Mobile Phase Water/Acetonitrile + 0.1% TFAHexane/Ethanol or Hexane/IPA
Elution Mode Gradient (20% to 70% Organic)Isocratic
Column Temp 50°C (To merge rotamers)25°C (To maximize chiral interaction)
Target Selectivity ( α ) > 1.1[4]> 1.2

References

  • Methods for Changing Peak Resolution in HPLC Chromatography Online URL:[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Axion Labs URL:[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

removing unreacted N-EthylL-Z-Valinamide impurities from crude mixtures

Technical Support Center: Purification of N-Ethyl-L-Valinamide Welcome to the technical support center for the purification of N-Ethyl-L-Valinamide. This guide is designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of N-Ethyl-L-Valinamide

Welcome to the technical support center for the purification of N-Ethyl-L-Valinamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of isolating this valuable synthetic intermediate from complex crude reaction mixtures. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your purification workflows.

Section 1: Understanding Your Crude Mixture: The Impurity Profile

Effective purification begins with a thorough understanding of what you are trying to remove. The impurity profile of a crude N-Ethyl-L-Valinamide mixture is intrinsically linked to its synthetic route. A common approach is the amide coupling of an N-protected L-Valine with ethylamine, followed by deprotection.

FAQ: What are the most common impurities I should expect in my crude N-Ethyl-L-Valinamide?

Your crude product likely contains a combination of unreacted starting materials, reagent-derived by-products, and reaction-related side products. Below is a summary of common contaminants.

Impurity Class Specific Examples Source / Cause Key Physicochemical Properties & Separation Rationale
Starting Materials L-Valine, EthylamineIncomplete reaction or non-stoichiometric addition.L-Valine: Zwitterionic/acidic, highly polar. Separable by exploiting its acidic nature (ion exchange) or high polarity (reversed-phase). Ethylamine: Volatile, basic, highly polar. Often removable by aqueous washes or evaporation, but can be captured by cation exchange if persistent.
Reagent By-products Dicyclohexylurea (DCU), 1-Hydroxybenzotriazole (HOBt), HBTU/HATU by-productsUse of carbodiimide (e.g., DCC) or other peptide coupling reagents.DCU: Very non-polar, often precipitates from reaction mixtures and can be removed by filtration. HOBt/HBTU by-products: Generally polar. Separable by standard chromatography.
Side Products Racemized (D-Valine) diastereomer, Over-acylated productsEpimerization at the alpha-carbon during activation/coupling, especially under harsh basic conditions. Reaction at other nucleophilic sites.Diastereomers: Identical polarity, making separation by standard chromatography difficult. Chiral chromatography is often required. Side Products: Polarity will vary. Separable by standard chromatography.
Solvent & Reagents DMF, DMAc, Triethylamine (TEA)Reaction solvents and bases.Generally volatile and removed under vacuum. Residual TEA is basic and can be removed with a mild acid wash or SCX capture.
"Cohort of Concern" N-NitrosaminesReaction of secondary or tertiary amines (or their precursors) with nitrosating agents (e.g., sodium nitrite).[1][2]These are critical to control due to their potential carcinogenicity.[2] Their formation should be avoided by careful reagent selection and process control.[1]

Section 2: Purification Strategy Selection Guide

Choosing the right purification strategy depends on the scale of your synthesis, the nature of the impurities, and the required final purity. A one-size-fits-all approach is rarely optimal.

FAQ: How do I select the most efficient purification method for my specific needs?

Use the following decision tree to guide your strategy. This workflow prioritizes efficiency, moving from simpler, bulk methods to high-resolution techniques as needed.

Purification_Strategy start Assess Crude Mixture (Purity, Scale, Impurity Profile) is_solid Is the crude product a solid with >85% purity? start->is_solid main_impurity Is the primary impurity non-basic (e.g., L-Valine, DCU)? is_solid->main_impurity No recrystall Recrystallization (High recovery, scalable) is_solid->recrystall Yes complex_mix Is it a complex mixture or are impurities close in polarity? main_impurity->complex_mix No scx Strong Cation Exchange (SCX) (High throughput, efficient) main_impurity->scx Yes high_purity Is >99.5% purity required for drug development? complex_mix->high_purity No flash Reversed-Phase Flash Chromatography (Good for diverse polarities) complex_mix->flash Yes high_purity->flash No prep_hplc Preparative HPLC (Highest resolution) high_purity->prep_hplc Yes end Pure N-Ethyl-L-Valinamide recrystall->end scx->end flash->end prep_hplc->end

Caption: A decision tree for selecting the optimal purification method.

Section 3: Detailed Protocols and Methodologies

Here we provide detailed, step-by-step protocols for the most effective purification techniques.

Protocol 1: Recrystallization for High-Purity Crude Mixtures

Recrystallization is often the most efficient method for removing small amounts of impurities from a solid product, avoiding the need for chromatography.[3] The key is finding a solvent system where N-Ethyl-L-Valinamide has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

  • Rationale: Impurities present in smaller quantities will remain in the saturated mother liquor upon cooling, while the desired compound crystallizes out in a purer form. Acetonitrile is often an excellent choice for amides.[3]

Step-by-Step Protocol:

  • Solvent Screening: In small vials, test the solubility of ~20 mg of your crude material in 0.5 mL of various solvents (e.g., acetonitrile, ethanol, ethyl acetate, water). Identify a solvent that poorly dissolves the sample at room temperature but fully dissolves it upon heating.

  • Dissolution: Place the bulk crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just fully dissolved. Using the minimum amount of hot solvent is critical for maximizing yield.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Forcing rapid cooling can trap impurities.

  • Isolation: Once crystallization appears complete, cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Strong Cation Exchange (SCX) "Catch-and-Release"

This solid-phase extraction (SPE) technique is exceptionally powerful when your target compound is basic (like N-Ethyl-L-Valinamide) and the major impurities are neutral or acidic.[4]

  • Mechanism: An acidic resin (e.g., sulfonic acid on silica) is used. At neutral pH, the basic N-Ethyl-L-Valinamide is protonated and ionically binds ("is caught") by the resin. Neutral and acidic impurities do not bind and are washed away. The pure product is then "released" by eluting with a basic solution that neutralizes the product, breaking the ionic bond.[4]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude mixture in a suitable solvent with low basicity, such as methanol, dichloromethane (DCM), or acetonitrile.

  • Column Conditioning: Condition a pre-packed SCX cartridge with the same solvent used for sample dissolution.

  • Loading ("Catch"): Load the dissolved crude mixture onto the SCX cartridge. The basic N-Ethyl-L-Valinamide will be retained.

  • Wash: Wash the cartridge with several column volumes of the loading solvent (e.g., methanol) to elute all non-basic and acidic impurities. You can analyze these wash fractions by TLC or LC-MS to confirm impurity removal.

  • Elution ("Release"): Elute the purified N-Ethyl-L-Valinamide from the cartridge using a basic solution. A common eluent is a 1-5% solution of ammonium hydroxide in methanol.[4]

  • Solvent Removal: Collect the basic fraction and concentrate it under reduced pressure (e.g., rotary evaporation) to yield the purified product.

Section 4: HPLC Troubleshooting and Optimization

For applications demanding the highest purity, or for separating closely related impurities, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[5]

FAQ: How do I troubleshoot common HPLC purification issues for N-Ethyl-L-Valinamide?

Use this guide to diagnose and solve frequent problems encountered during HPLC method development and purification.

HPLC_Troubleshooting start Problem Observed (e.g., Peak Tailing, Poor Resolution) check_params Review Method Parameters (Mobile Phase, Gradient, etc.) start->check_params check_hardware Review Hardware (Column, Pump, Injector) start->check_hardware tailing Issue: Peak Tailing check_params->tailing retention Issue: Poor Retention check_params->retention resolution Issue: Poor Resolution check_params->resolution sol_tail Solution: - Add modifier (e.g., 0.1% TFA) - Reduce sample load - Ensure sample solvent is weaker  than mobile phase tailing->sol_tail Optimize sol_ret Solution: - Decrease % organic solvent - Use a polar-embedded column - Adjust mobile phase pH retention->sol_ret Optimize sol_res Solution: - Decrease gradient slope - Change organic solvent (MeCN vs MeOH) - Change column chemistry (e.g., Phenyl-Hexyl) resolution->sol_res Optimize

Caption: A logical workflow for troubleshooting common HPLC issues.

Q: My N-Ethyl-L-Valinamide is not retained on a C18 column. What should I do? A: This is common for polar molecules. To increase retention:

  • Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase.

  • Change Column Chemistry: Use a column designed for polar analytes, such as one with a polar-embedded or polar-endcapped stationary phase.[5]

  • Adjust pH: Since the molecule is basic, increasing the mobile phase pH (e.g., using an ammonium bicarbonate buffer at pH 8) will suppress the protonation of the free amine, making the molecule less polar and increasing its retention on a C18 column.

Q: I see two peaks that are very close together. How can I improve the resolution? A: Improving resolution requires changing the chromatography's selectivity.

  • Modify the Gradient: Decrease the slope of your gradient (e.g., from a 5-95% B in 10 minutes to 5-95% B in 20 minutes). This gives more time for the peaks to separate.

  • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the interactions with the stationary phase and improve selectivity.

  • Change Stationary Phase: If the above fails, the interaction with the C18 stationary phase may not be sufficient to resolve the compounds. Switching to a different chemistry, like a Phenyl-Hexyl or a Cyano column, can provide alternative separation mechanisms.

References

  • Preparative isolation and purification of amides from the fruits of Piper longum L. by upright counter-current chromatography and reversed-phase liquid chromatography. ResearchGate. [Link]

  • How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

  • What is the best technique for amide purification?. ResearchGate. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central (PMC). [Link]

  • Navigating Nitrosamine Impurities in the Pharmaceutical Industry. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Nitrosamine Impurities. Pure Synth. [Link]

Sources

Optimization

optimizing retention time for N-EthylL-Z-Valinamide in reverse-phase chromatography

Optimizing Retention Time in Reverse-Phase Chromatography Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with N-Ethyl-L-Valinamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Retention Time in Reverse-Phase Chromatography

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with N-Ethyl-L-Valinamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges during method development. N-Ethyl-L-Valinamide, being a small and relatively polar molecule due to its free amine and amide functionalities, often presents the primary challenge of achieving sufficient retention on traditional C18 columns. This guide provides a logical, in-depth framework for troubleshooting and optimizing your chromatographic method.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the analysis of N-Ethyl-L-Valinamide. The solutions are presented in a logical, step-by-step order, starting with the simplest and most common fixes.

Q1: My retention time is too short. The N-Ethyl-L-Valinamide peak is eluting at or near the solvent front (void volume). How do I increase retention?

This is the most common issue for polar analytes like N-Ethyl-L-Valinamide. Insufficient retention leads to poor resolution from matrix components and unreliable integration. The goal is to increase the hydrophobic interaction between your analyte and the stationary phase.

Step-by-Step Solution:

  • Decrease the Organic Modifier Concentration: In reversed-phase chromatography, water is the "weak" solvent and the organic solvent (typically acetonitrile or methanol) is the "strong" solvent.[1][2] Reducing the percentage of the organic modifier in your mobile phase makes the mobile phase more polar, thereby promoting the partitioning of the non-polar analyte onto the non-polar stationary phase and increasing retention time.[3] A 10% decrease in organic modifier can be expected to increase the retention factor by 2- to 3-fold.[3]

    • Action: If you are using a 70:30 Acetonitrile:Water mobile phase, try changing the ratio to 60:40, then 50:50, and so on. Observe the change in retention time with each adjustment.

  • Adjust Mobile Phase pH to Suppress Ionization: N-Ethyl-L-Valinamide contains a primary amine group from its valine backbone, which is basic. At acidic or neutral pH, this amine will be protonated (R-NH3+), making the molecule highly polar and poorly retained. By increasing the mobile phase pH, you can deprotonate the amine (R-NH2), making the molecule more neutral (less polar) and significantly increasing its retention.

    • The 2-pH Unit Rule: For robust methods, the mobile phase pH should be adjusted to at least 2 pH units away from the analyte's pKa.[4][5] The pKa of the amino group on the related L-Valinamide is a good starting point for estimation. For this basic compound, you should adjust the pH to be higher than its pKa.

    • Action: Prepare a buffered mobile phase. Start with a buffer at pH 7.0. If retention is still low, incrementally increase the pH to 8.0, 9.0, or higher, ensuring your column is stable at these pH ranges. For example, many modern silica-based columns can tolerate pH up to 10 or 11.

  • Select a Specialized "Aqueous-Stable" Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" when used with highly aqueous mobile phases (e.g., >95% water). This phenomenon drastically reduces analyte retention.

    • Action: Switch to a column specifically designed for polar analyte retention. Look for phases described as "AQ," "polar-embedded," or "polar-endcapped." These columns, such as those with T3 bonding technology, are engineered to maintain a hydrated surface and prevent phase collapse, ensuring reproducible retention even in 100% aqueous conditions.

  • Consider an Alternative Chromatographic Mode (HILIC): If reversed-phase methods fail to provide adequate retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase and a high-organic mobile phase to retain and separate very polar compounds.

Q2: My peak shape is poor (tailing, fronting, or splitting). What are the causes and solutions?

Poor peak shape compromises quantification accuracy. For a basic analyte like N-Ethyl-L-Valinamide, tailing is a frequent problem.

Common Causes & Solutions:

  • Peak Tailing:

    • Cause: Secondary interactions between the protonated amine group of the analyte and negatively charged, ionized silanol groups (Si-O⁻) on the silica surface of the column packing.[6]

    • Solution 1 (Low pH): Add an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This lowers the pH to ~2.5-3.0, which protonates the silanol groups (Si-OH), minimizing their ability to interact with the positively charged analyte.[5] Note: This will decrease retention time, so you may need to simultaneously reduce the organic solvent percentage.

    • Solution 2 (High pH): As described in Q1, operate at a high pH (e.g., pH 9-10 with a buffer like ammonium bicarbonate). This deprotonates the analyte (R-NH2), eliminating the ionic interaction with the silanol groups.

  • Peak Fronting:

    • Cause: Often due to column overload or injecting the sample in a solvent that is much stronger than the mobile phase.[7][8]

    • Solution: Reduce the concentration of the analyte in your sample or decrease the injection volume. Critically, ensure your sample is dissolved in a solvent that is as close as possible in composition and strength to your initial mobile phase.[7]

  • Split Peaks:

    • Cause: Can be caused by a partially blocked column inlet frit, a column void, or a mismatch between the injection solvent and the mobile phase.[8][9]

    • Solution: First, try dissolving the sample in the mobile phase. If the problem persists, remove the guard column (if used) to see if it is the source. Finally, try back-flushing the analytical column to dislodge any particulates on the inlet frit.[9]

Part 2: Frequently Asked Questions (FAQs)

This section explores the fundamental principles behind the troubleshooting steps, providing a deeper understanding of the method development process.

Q1: How exactly does mobile phase pH control the retention of N-Ethyl-L-Valinamide?

Mobile phase pH is a powerful tool for controlling the retention of ionizable compounds.[10][11] The retention of N-Ethyl-L-Valinamide in reversed-phase HPLC is governed by its hydrophobicity. The molecule has a basic primary amine group. The ionization state of this group, and thus the overall polarity of the molecule, is directly controlled by the mobile phase pH relative to the amine's pKa.

  • When pH < pKa: The mobile phase is more acidic than the analyte's pKa. The amine group will be predominantly protonated (R-NH3+). This positive charge makes the molecule highly polar (hydrophilic), weakening its interaction with the nonpolar C18 stationary phase and causing it to elute very early.[11]

  • When pH > pKa: The mobile phase is more basic than the analyte's pKa. The amine group will be predominantly in its neutral, deprotonated form (R-NH2). This form is significantly less polar (more hydrophobic), leading to stronger interaction with the stationary phase and a longer retention time.[12]

Therefore, by manipulating the pH, you can fine-tune the hydrophobicity and, consequently, the retention time of N-Ethyl-L-Valinamide.

Q2: What is an ideal retention factor (k') for N-Ethyl-L-Valinamide, and how do I calculate it?

The retention factor (k'), also known as the capacity factor, is a measure of how much longer an analyte is retained on the column compared to an unretained compound. It is a more fundamental measure of retention than the retention time (tR) alone, as it is independent of the flow rate and column dimensions.

The formula is: k' = (tR - t0) / t0

Where:

  • tR is the retention time of the analyte peak.

  • t0 is the column dead time (the time it takes for an unretained compound to pass through the column), often seen as the first disturbance in the baseline.

An ideal k' range is generally between 2 and 10.[3]

  • k' < 2: The peak elutes too close to the void volume, risking poor resolution from the solvent front and other early-eluting impurities. The method is often not robust.[3]

  • k' > 10: The retention time is excessively long, leading to broader peaks (due to diffusion) and reduced sensitivity. This also results in longer run times and higher solvent consumption.[3]

Q3: Should I use methanol or acetonitrile as the organic modifier?

Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they have different properties that can affect your separation.

  • Solvent Strength: Acetonitrile is a "stronger" or less polar solvent than methanol. This means that for a given percentage, acetonitrile will typically result in shorter retention times compared to methanol.[1] If your retention time is too short with acetonitrile, switching to the same percentage of methanol will increase it.

  • Selectivity (α): The two solvents can offer different selectivities for complex mixtures because they interact with analytes differently. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic and engages in dipole-dipole interactions.[3] If you have impurities that are co-eluting with your main peak, switching the solvent is a powerful way to change the elution order and improve resolution.

  • Viscosity & Pressure: Acetonitrile/water mixtures have lower viscosity than methanol/water mixtures, which results in lower system backpressure. This can be an advantage when operating at high flow rates or with small particle columns.

Data & Protocols

Table 1: Effect of Mobile Phase Composition on Retention Factor (k')

This table provides an illustrative example of how adjusting the mobile phase can systematically increase the retention of a polar analyte like N-Ethyl-L-Valinamide.

Condition IDMobile Phase (Acetonitrile:Water, v/v)pHAnalyte StateExpected tR (min)Expected k'Comments
A70:303.0Ionized (R-NH3+)1.10.1Unacceptable retention, elutes with solvent front.
B50:503.0Ionized (R-NH3+)1.50.5Still too low, poor robustness.
C20:803.0Ionized (R-NH3+)2.51.5Borderline retention, may be acceptable.
D20:809.0Neutral (R-NH2)5.54.5Good retention , within the ideal k' range.
E30:709.0Neutral (R-NH2)3.82.8Good retention , faster run time than Condition D.

(Note: Data is hypothetical, based on a column with t0 = 1.0 min. The actual retention will depend on the specific column and system.)

Experimental Protocol: Systematic Mobile Phase Optimization

This protocol outlines a structured approach to developing a robust method for N-Ethyl-L-Valinamide.

  • System Preparation:

    • Install a suitable reversed-phase column (e.g., a C18, 4.6 x 150 mm, 5 µm). A polar-endcapped or aqueous-stable column is recommended.

    • Set the column oven temperature to 30 °C to ensure stable retention times.[2][13]

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to an appropriate wavelength for the analyte.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Mobile Phase C: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with ammonium hydroxide.

    • Mobile Phase D: Acetonitrile.

  • Scouting Run (Low pH):

    • Equilibrate the column with a 95:5 mixture of Mobile Phase A:B for 15 minutes.

    • Inject the N-Ethyl-L-Valinamide standard.

    • Run a gradient from 5% B to 95% B over 10 minutes to determine the approximate organic percentage required for elution.

  • Isocratic Optimization (Low pH):

    • Based on the scouting run, prepare three isocratic mobile phases (e.g., 10% B, 20% B, 30% B) using Mobile Phases A and B.

    • Inject the standard under each condition and record the retention time. If retention is insufficient (k' < 2), proceed to high pH optimization.

  • Isocratic Optimization (High pH):

    • CRITICAL: Thoroughly flush the entire HPLC system and column with 60:40 water:isopropanol for at least 30 minutes before switching to the high pH mobile phase to remove all traces of the acidic buffer.

    • Equilibrate the column with a 95:5 mixture of Mobile Phase C:D for 20 minutes.

    • Prepare three isocratic mobile phases (e.g., 10% D, 20% D, 30% D) using Mobile Phases C and D.

    • Inject the standard under each condition, record the retention time, and calculate the retention factor (k').

  • Method Finalization:

    • Select the isocratic condition that provides a retention factor (k') between 2 and 10 with good peak symmetry.

    • Perform replicate injections to confirm reproducibility.

Visual Workflow

The following diagram outlines the logical troubleshooting process when faced with suboptimal retention time for N-Ethyl-L-Valinamide.

RetentionTime_Troubleshooting start Problem: Suboptimal Retention Time (tR) check_k Calculate Retention Factor k' = (tR - t0) / t0 start->check_k k_low Is k' < 2 ? check_k->k_low k_high Is k' > 10 ? check_k->k_high k_good k' is Optimal (2-10) Method is Acceptable k_low->k_good No decrease_org Primary Action: Decrease % Organic Solvent k_low->decrease_org Yes k_high->k_good No increase_org Primary Action: Increase % Organic Solvent k_high->increase_org Yes adjust_pH_high Secondary Action: Increase Mobile Phase pH (Suppress Amine Ionization) decrease_org->adjust_pH_high If still low change_col Advanced Action: Use Polar-Retentive Column (AQ-type, Polar-Embedded) adjust_pH_high->change_col If still low change_col->check_k Re-evaluate adjust_pH_low Secondary Action: Decrease Mobile Phase pH (Induce Amine Ionization) increase_org->adjust_pH_low If still high adjust_pH_low->check_k Re-evaluate

Caption: Troubleshooting workflow for optimizing retention factor.

References

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Phenomenex. Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC.
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • McBrien, M. (2015, May 12). The LCGC Blog: Troubleshooting Retention Time Issues in Reversed Phase HPLC. LCGC International.
  • Taylor, K. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • Sigma-Aldrich. Trouble-Shooting.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Agilent Technologies. Control pH During Method Development for Better Chromatography.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Coupling Efficiencies: Fmoc-Valine versus Fmoc-Valinamide in Solid-Phase Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the efficiency of each coupling step is paramount to the success of synthesizing a target peptide of high purity and yield. The choice of building blocks, p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of solid-phase peptide synthesis (SPPS), the efficiency of each coupling step is paramount to the success of synthesizing a target peptide of high purity and yield. The choice of building blocks, particularly those with modifications, can significantly impact reaction kinetics and the potential for side reactions. This guide provides a detailed comparative analysis of the coupling efficiency between the standard Fmoc-L-Valine and its C-terminally amidated counterpart, Fmoc-L-Valinamide. This comparison is crucial for researchers and drug development professionals when designing synthetic strategies for peptides with C-terminal amides, a common modification to enhance biological activity and stability.

Introduction: The Significance of C-Terminal Amidation and the Challenge of Steric Hindrance

C-terminal amidation is a post-translational modification found in many biologically active peptides. This modification neutralizes the negative charge of the C-terminal carboxyl group, which can lead to increased resistance to enzymatic degradation and enhanced receptor binding affinity. In SPPS, the direct incorporation of an amino acid amide, such as Fmoc-L-Valinamide, is a common strategy to achieve C-terminal amidation.

However, the coupling of amino acid amides can present unique challenges compared to their carboxylic acid counterparts. Valine, with its bulky isopropyl side chain, is already known to be a sterically hindered amino acid, which can slow down coupling reactions. The primary amide of Fmoc-L-Valinamide introduces additional electronic and steric factors that can further influence its reactivity. This guide will dissect these factors and provide experimental insights into the comparative coupling performance of Fmoc-L-Valine and Fmoc-L-Valinamide.

Experimental Design: A Head-to-Head Comparison

To provide a robust comparison, we will outline a typical experimental setup to evaluate the coupling efficiency of Fmoc-L-Valine and Fmoc-L-Valinamide onto a growing peptide chain.

  • Resin: Rink Amide resin (for the synthesis of a C-terminally amidated peptide).

  • Peptide Sequence: A model pentapeptide, Tyr-Ala-Gly-Phe-Xaa, where Xaa will be the amino acid being coupled (either Valine from Fmoc-L-Valine or Valinamide from Fmoc-L-Valinamide).

  • Coupling Reagents:

    • Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

    • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).

  • Deprotection Reagent: 20% Piperidine in DMF.

  • Monitoring: Kaiser test to qualitatively assess the presence of free primary amines on the resin.

The following diagram illustrates the general workflow for the coupling step in SPPS.

G cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling start Peptide-Resin with Fmoc deprotection Treat with 20% Piperidine in DMF start->deprotection wash1 Wash with DMF deprotection->wash1 deprotected_resin Deprotected Peptide-Resin wash1->deprotected_resin pre_activation Pre-activate Fmoc-AA with HBTU/DIPEA in DMF deprotected_resin->pre_activation coupling Add activated amino acid to deprotected resin pre_activation->coupling wash2 Wash with DMF coupling->wash2 coupled_resin Coupled Peptide-Resin wash2->coupled_resin coupled_resin->start Repeat for next cycle

Caption: General workflow for a single amino acid coupling cycle in SPPS.

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group from the preceding amino acid.

  • Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove residual piperidine.

  • Kaiser Test: Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) confirms the presence of free primary amines, indicating successful deprotection.

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of either Fmoc-L-Valine or Fmoc-L-Valinamide and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA and allow the solution to pre-activate for 2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 2 hours.

  • Washing: Wash the resin with DMF (3 x 1 min).

  • Monitoring Coupling Completion: Perform a second Kaiser test. A negative result (clear or yellowish beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

Comparative Performance Analysis

The primary difference in the coupling efficiency between Fmoc-L-Valine and Fmoc-L-Valinamide arises from the nature of the group being activated and participating in the nucleophilic attack.

ParameterFmoc-L-ValineFmoc-L-Valinamide
Group Activated Carboxylic Acid (-COOH)Not directly activated for coupling
Reactive Species Activated O-acylisourea esterAmide (-CONH2)
Coupling Kinetics Generally fasterSlower due to steric hindrance
Risk of Racemization Low with standard activatorsNot applicable for the amide
Purity of Final Peptide High, dependent on coupling completionPotentially lower due to incomplete coupling
  • Fmoc-L-Valine: The carboxylic acid is readily activated by HBTU to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine on the resin-bound peptide, forming a stable amide bond. The bulky side chain of valine can slow this reaction, but the activation chemistry is well-established and efficient.

  • Fmoc-L-Valinamide: When incorporating Fmoc-L-Valinamide, the amide group is already present. The challenge lies in coupling the next amino acid onto the valinamide residue. The primary amide of valinamide is less nucleophilic than the secondary amine of the peptide backbone. More importantly, the steric bulk of the valine side chain combined with the planarity of the amide group can significantly hinder the approach of the incoming activated amino acid. This often leads to incomplete coupling and the formation of deletion sequences.

The following diagram illustrates the difference in the coupling reaction.

G cluster_valine Coupling of Fmoc-L-Valine cluster_valinamide Coupling onto a Valinamide Residue val_resin Resin-Peptide-NH2 val_coupled Resin-Peptide-CO-Val-Fmoc val_resin->val_coupled val_activated Activated Fmoc-Val-COOH val_activated->val_coupled valNH2_resin Resin-Peptide-Val-NH2 valNH2_coupled Resin-Peptide-Val-CO-NextAA-Fmoc valNH2_resin->valNH2_coupled Sterically Hindered next_aa Activated Next Fmoc-AA next_aa->valNH2_coupled

Caption: Comparison of coupling to a free amine versus coupling to a sterically hindered valinamide residue.

Practical Implications and Recommendations

Given the challenges associated with coupling onto a C-terminal valinamide residue, researchers should consider the following strategies to improve efficiency:

  • Extended Coupling Times: Increasing the reaction time from the standard 2 hours to 4-6 hours can help drive the reaction to completion.

  • Double Coupling: Performing the coupling reaction twice with a fresh solution of activated amino acid can significantly increase the yield of the desired product.

  • More Potent Coupling Reagents: Utilizing stronger activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can enhance the reaction rate.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40°C) can help overcome the activation energy barrier, but care must be taken to avoid racemization.

Conclusion

While both Fmoc-L-Valine and Fmoc-L-Valinamide are essential building blocks in peptide synthesis, their coupling efficiencies are not directly comparable as they are used at different stages of the synthesis. The primary challenge lies not in the incorporation of Fmoc-L-Valinamide itself, but in the subsequent coupling of the next amino acid onto the sterically hindered valinamide residue. Understanding the mechanistic basis for this reduced reactivity is key to developing optimized protocols that mitigate the formation of deletion byproducts. By employing strategies such as extended reaction times, double coupling, and the use of more potent coupling reagents, researchers can successfully synthesize C-terminally amidated peptides containing valine with high purity and yield.

References

  • Solid-Phase Peptide Synthesis: Concepts and Applications. Fields, G.B. (2011). Methods in Molecular Biology, 794, 1-21. [Link]

  • HBTU, HCTU, TBTU, and HATU: The Most Common Peptide Coupling Reagents. Novabiochem. (2021). Merck Millipore. [Link]

  • The Kaiser Test: A Simple and Reliable Method for Monitoring Solid-Phase Peptide Synthesis. Kaiser, E., et al. (1970). Analytical Biochemistry, 34(2), 595-598. [Link]

Comparative

A Comparative Guide to the Spectroscopic Validation of N-Ethyl-L-valinamide

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized small molecules is a cornerstone of reliable and reproducible research. In the development of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized small molecules is a cornerstone of reliable and reproducible research. In the development of novel therapeutics and chemical probes, derivatives of amino acids such as N-Ethyl-L-valinamide represent a critical class of compounds. Their structural integrity directly impacts their biological activity and therapeutic potential. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with a powerful alternative, Liquid Chromatography-Mass Spectrometry (LC-MS), for the validation of N-Ethyl-L-valinamide.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule is unparalleled. For a chiral molecule like N-Ethyl-L-valinamide, NMR is indispensable for confirming the presence and integrity of its stereocenter.

Predicted NMR Spectral Data for N-Ethyl-L-valinamide

In the absence of readily available experimental spectra in public databases, high-quality predicted NMR data serves as an essential reference for validation. The following ¹H and ¹³C NMR chemical shifts for N-Ethyl-L-valinamide have been generated using advanced computational algorithms, which are known to provide predictions with high accuracy.[1][2]

Table 1: Predicted ¹H NMR Data for N-Ethyl-L-valinamide (in CDCl₃, 400 MHz)

Atom AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H-2 (α-H)3.95d8.81H
H-3 (β-H)2.15m-1H
H-4, H-4' (γ-CH₃)0.95d6.86H
H-1' (N-CH₂)3.30qd7.2, 5.62H
H-2' (N-CH₂CH₃ )1.15t7.23H
NH (amide)6.80br s-1H
NH (ethyl)6.50br t5.61H

Table 2: Predicted ¹³C NMR Data for N-Ethyl-L-valinamide (in CDCl₃, 100 MHz)

Atom AssignmentChemical Shift (δ) ppm
C-1 (C=O)173.5
C-2 (α-C)59.8
C-3 (β-C)31.2
C-4, C-4' (γ-C)19.5, 18.8
C-1' (N-CH₂)34.5
C-2' (N-CH₂CH₃ )15.0

Experimental Protocol for NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is paramount. The following methodology outlines the key steps for the analysis of N-Ethyl-L-valinamide.

Step-by-Step NMR Workflow
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized N-Ethyl-L-valinamide for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical to avoid signal overlap with the analyte.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, avoiding the introduction of any particulate matter.

  • Instrumentation and Data Acquisition:

    • Acquire the NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Maintain a constant temperature, typically 298 K, throughout the experiment.

    • For ¹³C NMR, a standard proton-decoupled experiment is performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

The following diagram illustrates the general workflow for NMR-based structural validation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup Experiment (1H, 13C, etc.) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate & Peak Pick phase->integrate assign Assign Signals integrate->assign validation Structural Validation assign->validation

Caption: Workflow for NMR-based structural validation.

A Powerful Alternative: Liquid Chromatography-Mass Spectrometry (LC-MS)

While NMR provides unparalleled structural detail, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary and often more sensitive technique for validation, particularly for confirming molecular weight and assessing purity.[3] For chiral molecules like N-Ethyl-L-valinamide, LC-MS is a cornerstone of analytical validation.[4][5]

Principles and Advantages of LC-MS

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. The LC component separates the analyte from impurities, and the MS component provides a highly accurate mass-to-charge ratio (m/z) of the molecule.

Key Advantages of LC-MS:

  • High Sensitivity: LC-MS can detect analytes at very low concentrations, often in the picogram to femtogram range.[6]

  • Molecular Weight Confirmation: It provides a precise molecular weight of the compound, which is a critical piece of data for confirming its identity.

  • Purity Assessment: The chromatogram from the LC separation provides a clear picture of the sample's purity.

  • High Throughput: Modern LC-MS systems can analyze samples rapidly.

Comparative Analysis: NMR vs. LC-MS
FeatureNMR SpectroscopyLiquid Chromatography-Mass Spectrometry (LC-MS)
Primary Information Detailed atomic connectivity, stereochemistry, 3D structure in solution.Precise molecular weight, sample purity, and retention time.
Sensitivity Lower (milligram to microgram range).Higher (nanogram to picogram range).
Sample Requirement Relatively large amounts of pure sample.Very small amounts of sample required.
Analysis Time Can be time-consuming for complex 2D experiments.Relatively fast, especially with modern UPLC systems.
Structural Detail Provides a complete picture of the molecular structure.Primarily confirms molecular formula and purity; structural information is inferred.
Chirality Can distinguish enantiomers with chiral shift reagents; provides detailed stereochemical information.Can separate enantiomers with a chiral column, but does not provide detailed structural information about the stereocenter.[7]

The logical flow for choosing an analytical technique is presented below.

Logic_Flow cluster_complementary Complementary Techniques start Start: Need to Validate N-Ethyl-L-valinamide question1 Primary Goal? start->question1 goal1 Detailed Structural Elucidation & Stereochemistry question1->goal1  Structure goal2 Molecular Weight Confirmation & Purity question1->goal2  Identity/Purity technique1 NMR Spectroscopy goal1->technique1 technique2 LC-MS goal2->technique2 ftir FTIR (Functional Groups) technique1->ftir cd Circular Dichroism (Chirality) technique1->cd technique2->ftir

Caption: Decision flow for analytical technique selection.

Conclusion and Best Practices

For the comprehensive validation of N-Ethyl-L-valinamide, a multi-technique approach is recommended. NMR spectroscopy is essential for the definitive elucidation of its chemical structure and stereochemistry. The predicted ¹H and ¹³C NMR data provided in this guide serve as a valuable reference for this purpose.

LC-MS should be employed as a complementary technique to confirm the molecular weight with high accuracy and to assess the purity of the synthesized compound. For a chiral molecule, the use of a chiral column in the LC method can also confirm enantiomeric purity.[8]

By integrating the strengths of both NMR and LC-MS, researchers can achieve a self-validating system that ensures the structural integrity and purity of N-Ethyl-L-valinamide, thereby providing a solid foundation for subsequent biological and pharmacological studies.

References

  • AIMS Press. (2020). Features, roles and chiral analyses of proteinogenic amino acids. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Retrieved from [Link]

  • Colorado State University. (n.d.). CASCADE. Retrieved from [Link]

  • Bio-protocol. (2017). Chiral amino acid analysis. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • PMC. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • MDPI. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • ChemRxiv. (n.d.). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Retrieved from [Link]

  • MassBank. (2008). Organic compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • RSC Publishing. (2021). Natural and magnetic circular dichroism spectra of nucleosides: effect of the dynamics and environment. Retrieved from [Link]

  • PubMed. (2020). Chiroptical Spectroscopic Studies on Lanthanide Complexes with Valinamide Derivatives in Solution. Retrieved from [Link]

  • PubMed. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. Retrieved from [Link]

  • PubChem. (n.d.). L-Theanine. Retrieved from [Link]

  • ResearchGate. (n.d.). Greenfield, N.J. Using circular dichroism spectra to estimate protein secondary structure. Nat. Protoc. 1, 2876-2890. Retrieved from [Link]

  • Portal Jurnal Universitas Pendidikan Indonesia - UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved from [Link]

  • MDPI. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. Retrieved from [Link]

  • Journal of Undergraduate Chemistry Research. (2021). A NOVEL PROTEIN STRUCTURE ELUCIDATION TECHNIQUE BY CIRCULAR DICHROISM AND NEAR INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

  • MDPI. (2026). Chemometric Analysis of Fourier Transform Infrared Spectra for the Detection of Cotinine in Fingernails of E-Cigarette Users. Retrieved from [Link]

  • docbrown.info. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • SpringerLink. (2024). Plasma drug screening using paper spray mass spectrometry with integrated solid phase extraction. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to LC-MS/MS Fragmentation Pattern Analysis of N-Ethyl-L-Valinamide

An Objective Comparison and Methodological Deep Dive for Researchers and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of small molecules is...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison and Methodological Deep Dive for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of small molecules is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique, offering unparalleled sensitivity and specificity for the analysis of these compounds.[1][2] This guide provides an in-depth analysis of the predicted collision-induced dissociation (CID) fragmentation pattern of N-Ethyl-L-Valinamide, a key intermediate in various synthetic pathways.

This document is structured to provide not just a theoretical overview, but also a practical framework for researchers. We will delve into the mechanistic underpinnings of the fragmentation pathways, compare the predicted pattern to related structures, and provide a detailed experimental protocol for robust analysis.

Predicted Fragmentation Pathways of N-Ethyl-L-Valinamide

Under typical positive-mode electrospray ionization (ESI), N-Ethyl-L-Valinamide is expected to readily form the protonated molecule, [M+H]⁺. The subsequent fragmentation of this precursor ion upon CID in the collision cell provides a wealth of structural information. The fragmentation is largely dictated by the molecule's functional groups: the amide linkages and the alkyl side chain of the valine residue.

The primary sites of protonation are the amide oxygen and the amide nitrogen atoms. Protonation of the amide oxygen is generally more favorable and initiates the key fragmentation pathways.

Key Predicted Fragmentation Reactions:
  • Neutral Loss of Ethylamine (CH₃CH₂NH₂): A significant fragmentation pathway is predicted to be the neutral loss of ethylamine from the C-terminal amide. This would result in the formation of a stable acylium ion.

  • Formation of the Valine Immonium Ion: A characteristic fragment for amino acids, the immonium ion of valine is expected to be observed. This is formed through the cleavage of the bond between the alpha-carbon and the carbonyl carbon of the valine residue.

  • Cleavage of the N-terminal Amide Bond: Fragmentation of the amide bond between the N-ethyl group and the valine carbonyl group can lead to the formation of a protonated ethylamine ion.

  • Loss of Water (H₂O): While typically a less dominant pathway for non-cyclic amides, the loss of water from the protonated molecule can occur, especially at higher collision energies.[3]

The following diagram illustrates the predicted major fragmentation pathways for protonated N-Ethyl-L-Valinamide.

fragmentation cluster_path1 Pathway 1: Neutral Loss of Ethylamine cluster_path2 Pathway 2: Immonium Ion Formation cluster_path3 Pathway 3: N-terminal Amide Cleavage M N-Ethyl-L-Valinamide [M+H]⁺ F1 Acylium Ion M->F1 - C₂H₅NH₂ F2 Valine Immonium Ion M->F2 - CO - C₂H₅NH F3 Protonated Ethylamine M->F3 - Valinamide fragment

Caption: Predicted major fragmentation pathways of protonated N-Ethyl-L-Valinamide.

Comparative Fragmentation Analysis

To provide context for the predicted fragmentation of N-Ethyl-L-Valinamide, we can compare it to the known fragmentation of a related simple amide, N-ethylpentanamide. While not an amino acid derivative, it shares the N-ethyl amide functionality. In the electron ionization mass spectrum of N-ethylpentanamide, a prominent fragmentation is the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of an ethyl radical.[4] Another significant fragmentation is the McLafferty rearrangement, which is characteristic of carbonyl compounds with a gamma-hydrogen.

In the case of N-Ethyl-L-Valinamide under ESI-MS/MS conditions, the fragmentation is driven by protonation and is expected to be more dominated by charge-directed cleavages, such as the neutral loss of ethylamine, rather than the radical-driven fragmentations seen in EI.

A more relevant comparison can be drawn from studies on the fragmentation of protonated amides of acylated amino acids. For instance, in the tandem mass spectrometric study of secondary amides of acetylglycine, a key fragmentation observed was the formation of a nitrilium ion through the loss of the entire glycine amino acid as a neutral fragment.[5] This occurs via cyclization initiated by the protonated N-terminal oxygen.[5] A similar mechanism could be at play for N-Ethyl-L-Valinamide, potentially leading to the formation of a protonated N-ethylacetamide-like fragment after the neutral loss of the valine side chain and C-terminal amide.

The table below summarizes the predicted major product ions for N-Ethyl-L-Valinamide.

Precursor Ion (m/z) Predicted Product Ion (m/z) Proposed Neutral Loss Fragment Identity
[M+H]⁺[M+H - 45]⁺C₂H₅NH₂Acylium Ion
[M+H]⁺[M+H - 72]⁺C₃H₇NOValine Immonium Ion
[M+H]⁺46C₅H₁₀NOProtonated Ethylamine

Experimental Protocol for LC-MS/MS Analysis

The following protocol outlines a robust method for the analysis of N-Ethyl-L-Valinamide using a standard triple quadrupole or high-resolution mass spectrometer.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Ethyl-L-Valinamide in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare a series of working standards for method development and quantification.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for retaining this relatively polar molecule.[6]

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to ensure good separation from any impurities.[6]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS1 Scan: Scan a mass range appropriate for the precursor ion (e.g., m/z 50-200).

  • MS2 Product Ion Scan: Select the protonated molecule [M+H]⁺ as the precursor ion and scan a product ion mass range (e.g., m/z 20-150) to observe the fragmentation pattern.

  • Collision Energy Optimization: Vary the collision energy (e.g., in 5 eV increments from 10 to 40 eV) to determine the optimal energy for producing the key fragment ions. Low-energy CID is typically sufficient for this type of molecule.[7]

The following diagram illustrates the general experimental workflow.

workflow A Sample Preparation B LC Separation (Reversed-Phase) A->B C ESI Ionization (Positive Mode) B->C D MS1 Scan (Precursor Ion Selection) C->D E Collision-Induced Dissociation (CID) D->E F MS2 Scan (Product Ion Analysis) E->F G Data Analysis F->G

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

The provided experimental protocol offers a starting point for method development, which should always be optimized for the specific instrumentation and analytical goals. By combining the theoretical understanding of fragmentation with a systematic experimental approach, researchers and drug development professionals can confidently identify and quantify N-Ethyl-L-Valinamide in their samples.

References

  • Tiefenthaler, L., Ončák, M., Kollotzek, S., Kočišek, J., & Scheier, P. (2020). Dissociation of Valine Cluster Cations. The Journal of Physical Chemistry A, 124(41), 8439–8445. [Link]

  • NIST. (2021). CID fragmentation of deprotonated N-acyl aromatic sulfonamides. Smiles-type and nitrogen-oxygen rearrangements. National Institute of Standards and Technology. [Link]

  • ACS Publications. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. [Link]

  • ACS Publications. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. [Link]

  • PubMed. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. [Link]

  • IRIS. (2010). A detailed study on the decomposition pathways of the amino acid valine upon dissociative electron attachment. [Link]

  • MDPI. (2021). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • ACS Publications. (1988). Novel fragmentation process of peptides by collision-induced decomposition in a tandem mass spectrometer: differentiation of leucine and isoleucine. Analytical Chemistry. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • ResearchGate. (2014). Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559). [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • PMC. (2002). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. [Link]

  • ResearchGate. (2010). Synthesis and characterization of several valinamide derivatives. [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • University of Lille. (n.d.). Theoretical modelling of gas phase collision induced dissociation of biomolecules. [Link]

  • CORE. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. [Link]

  • PubMed. (2008). Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide. [Link]

  • PubChem. (2026). N-Benzoylglycyl-N-ethyl-L-valinamide. [Link]

  • Aaron Chemicals. (n.d.). 169170-45-0 | MFCD14590232 | N-Ethyl L-Valinamide. [Link]

  • MassBank. (2008). Organic compounds. [Link]

  • IntechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • Taylor & Francis Online. (n.d.). Mass Fragmentation Characteristics of Ketamine Analogues. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Shimadzu. (n.d.). Natural Product Analysis Utilizing an Ion Trap – Time-of-Flight Mass Spectrometer (IT-TOF). [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • NIST. (n.d.). Pentanamide, N-ethyl-. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating N-Ethyl-L-Valinamide Purity with FTIR Spectroscopy

In the landscape of pharmaceutical and chemical research, ensuring the purity of starting materials and synthesized compounds is a cornerstone of reliable and reproducible results. For chiral molecules like N-Ethyl-L-Val...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and chemical research, ensuring the purity of starting materials and synthesized compounds is a cornerstone of reliable and reproducible results. For chiral molecules like N-Ethyl-L-Valinamide, a derivative of the amino acid L-valine, this verification is paramount. This guide provides an in-depth, scientifically grounded methodology for utilizing Fourier-Transform Infrared (FTIR) spectroscopy as a rapid, non-destructive tool for purity assessment. We will move beyond a simple checklist of peaks to a diagnostic approach, empowering researchers to interpret spectral data with confidence.

The core principle of this method lies in the fact that specific chemical bonds and functional groups absorb infrared radiation at characteristic frequencies. The resulting FTIR spectrum serves as a unique molecular "fingerprint." By comparing the spectrum of a synthesized batch of N-Ethyl-L-Valinamide against a known standard or a theoretically predicted pattern, one can identify the presence of the target molecule and detect potential impurities.

Part 1: The Molecular Fingerprint of N-Ethyl-L-Valinamide

N-Ethyl-L-Valinamide is a secondary amide. Its structure, derived from L-valine, contains several key functional groups that give rise to a distinct FTIR spectrum. The presence, sharpness, and exact wavenumber of these absorption bands are directly correlated with the compound's identity and purity.

Key Functional Groups and Their Expected Vibrational Frequencies:

Vibrational Mode Functional Group **Expected Wavenumber (cm⁻¹) **Significance and Interpretation
N-H StretchSecondary Amide (R-CO-NH-R')3350 - 3180 (strong, sharp)The presence of a sharp peak in this region is a strong indicator of the N-H bond in the secondary amide. Its position can be affected by hydrogen bonding; a broader peak might suggest intermolecular interactions.
C-H Stretch (sp³)Isopropyl & Ethyl Groups3000 - 2850 (strong, multiple bands)These bands confirm the presence of the aliphatic portions of the molecule. The complexity of these peaks is characteristic of the specific alkyl structure.
C=O Stretch (Amide I)Secondary Amide1680 - 1630 (strong, sharp)This is one of the most intense and important bands in the spectrum. Its position is sensitive to the molecular environment. A significant shift or the appearance of additional carbonyl peaks could indicate impurities like unreacted starting materials (e.g., carboxylic acids).
N-H Bend (Amide II)Secondary Amide1570 - 1515 (strong)This band arises from a combination of N-H bending and C-N stretching vibrations. It is a hallmark of secondary amides and its presence is a key confirmation point.
C-H BendIsopropyl & Ethyl Groups1470 - 1365 (variable)Bending vibrations from the alkyl groups contribute to the fingerprint region, providing further structural confirmation. A doublet around 1385 and 1370 cm⁻¹ is characteristic of an isopropyl group.
C-N StretchAmide1300 - 1200 (moderate)This band further confirms the presence of the amide linkage.

Part 2: Experimental Protocol for FTIR Analysis

This protocol outlines the Attenuated Total Reflectance (ATR) method, which is ideal for solid powder samples due to its minimal sample preparation and high reproducibility.

Objective: To acquire a high-quality FTIR spectrum of an N-Ethyl-L-Valinamide sample for purity assessment.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • N-Ethyl-L-Valinamide sample

  • Reference Standard (if available)

  • Solvents for cleaning (e.g., Isopropanol, Hexane)

  • Lint-free wipes

Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a lint-free wipe dampened with isopropanol, followed by a dry wipe.

    • Launch the instrument control software.

    • Perform a background scan. This critical step measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself. The software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.

  • Sample Application:

    • Using a clean spatula, place a small amount of the N-Ethyl-L-Valinamide powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra with low signal-to-noise ratios.

  • Spectrum Acquisition:

    • Set the scanning parameters. For routine analysis, the following are recommended:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-adding scans improves the signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing & Cleaning:

    • Once the scan is complete, raise the press arm and carefully clean the sample powder from the ATR crystal using a spatula and lint-free wipes. Perform a final clean with isopropanol.

    • The acquired spectrum should be baseline-corrected if necessary to ensure all peaks originate from a flat zero-absorbance line.

    • Label and save the spectrum with a unique identifier.

The following diagram illustrates the decision-making workflow for this protocol.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing & Analysis Clean_ATR 1. Clean ATR Crystal Collect_Bkg 2. Collect Background Spectrum Clean_ATR->Collect_Bkg Apply_Sample 3. Apply Sample to Crystal Collect_Bkg->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Spectrum (16-32 scans) Apply_Pressure->Acquire_Spectrum Clean_Crystal_Post 6. Clean Crystal Post-Analysis Acquire_Spectrum->Clean_Crystal_Post Process_Data 7. Baseline Correction Clean_Crystal_Post->Process_Data Analyze 8. Analyze & Compare Process_Data->Analyze

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Part 3: Data Interpretation and Purity Validation

Purity validation is a comparative process. The spectrum of your sample ("Sample A") must be compared against a reference.

Scenario 1: Comparison with a Certified Reference Standard

This is the gold standard. A certified reference material (CRM) has a well-characterized purity.

  • Procedure: Overlay the FTIR spectrum of your Sample A with the spectrum of the CRM.

  • Interpretation:

    • High Purity: The two spectra should be virtually superimposable. All major and minor peaks should align in position (wavenumber) and relative intensity.

    • Impurity Detected: The presence of additional peaks in Sample A's spectrum that are absent in the CRM spectrum indicates an impurity. Conversely, the absence of a peak present in the CRM suggests the sample is not the target compound.

Scenario 2: Validation Without a Reference Standard

In many research settings, a CRM is not available. In this case, validation relies on comparing the experimental spectrum to the predicted peaks and checking for signatures of common impurities.

  • Procedure:

    • Compare the peaks in your experimental spectrum to the expected wavenumbers in the table provided in Part 1.

    • Analyze the spectrum for peaks that do not belong to N-Ethyl-L-Valinamide.

  • Common Impurities and Their Spectral Signatures:

    • Unreacted L-Valine: As a zwitterionic amino acid, L-valine will show a very broad O-H stretch from the carboxylic acid group (around 3200-2500 cm⁻¹) and a strong, sharp carbonyl (C=O) peak around 1730-1700 cm⁻¹. Its presence would be obvious.

    • Residual Solvents: Solvents used in synthesis or purification (e.g., Ethyl Acetate, Dichloromethane) have very distinct and well-documented FTIR spectra. For example, Ethyl Acetate shows a very strong C=O stretch near 1740 cm⁻¹ and a C-O stretch near 1240 cm⁻¹.

    • Water: A broad absorption band centered around 3400 cm⁻¹ is a clear indication of moisture in the sample.

Comparative Spectral Data (Hypothetical)

**Wavenumber (cm⁻¹) **Expected Peak (N-Ethyl-L-Valinamide) Observation: Pure Sample Observation: Sample with L-Valine Impurity
~3300N-H Stretch (Amide)Strong, sharp peakPeak present, may be broadened by O-H
3200-2500O-H Stretch (Carboxylic Acid)Absent Present (Broad Band)
~2960C-H Stretch (Alkyl)Strong, complex peaksPeaks present
~1720C=O Stretch (Carboxylic Acid)Absent Present (Strong Peak)
~1650C=O Stretch (Amide I)Strong, sharp peakPeak present
~1540N-H Bend (Amide II)Strong peakPeak present

This diagnostic process is visualized in the diagram below.

FTIR_Analysis_Logic start Acquired FTIR Spectrum check_amide Key Amide Peaks Present? (Amide I, II, N-H Stretch) start->check_amide check_alkyl Alkyl Peaks Present? (C-H Stretch/Bend) check_amide->check_alkyl Yes fail_id Incorrect Compound or Major Degradation check_amide->fail_id No check_impurity Unexpected Peaks Present? (e.g., broad O-H, extra C=O) check_alkyl->check_impurity Yes check_alkyl->fail_id No pass High Purity Confirmed check_impurity->pass No fail_purity Impurity Detected (Requires Further Purification/Analysis) check_impurity->fail_purity Yes

Caption: Decision tree for interpreting the FTIR spectrum of N-Ethyl-L-Valinamide.

Conclusion

References

  • Infrared Spectroscopy: An Introduction. National Institute of Standards and Technology (NIST). [Link]

Validation

A Comparative Analysis of Steric Hindrance: N-Ethyl-L-Valinamide vs. N-Methyl-L-Valinamide

A Technical Guide for Researchers in Drug Development and Chemical Synthesis In the intricate world of molecular design, particularly within pharmaceutical and materials science, the spatial arrangement of atoms—or stere...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Development and Chemical Synthesis

In the intricate world of molecular design, particularly within pharmaceutical and materials science, the spatial arrangement of atoms—or stereochemistry—plays a pivotal role in determining a molecule's function and reactivity. Among the key stereochemical properties, steric hindrance is a fundamental concept that describes the influence of a molecule's bulk on its interactions. This guide provides an in-depth comparison of the steric hindrance profiles of N-Ethyl-L-Valinamide and its N-Methyl derivative, offering both experimental and computational perspectives to inform rational molecular design.

The Significance of Steric Hindrance

Steric hindrance arises from the repulsion between the electron clouds of non-bonded atoms or groups within a molecule.[1][2] This seemingly simple concept has profound implications, influencing everything from the rate and outcome of chemical reactions to the binding affinity of a drug molecule to its target receptor.[3][4] In the context of peptide and amide chemistry, the substituents on the amide nitrogen can dramatically alter the local steric environment, thereby affecting conformational preferences, susceptibility to enzymatic cleavage, and intermolecular interactions.

The choice between an N-ethyl and an N-methyl group, while seemingly minor, can lead to significant differences in the steric bulk of the resulting amide.[5][6][7][8] This guide will dissect these differences through established analytical techniques.

Quantifying Steric Hindrance: A Multi-faceted Approach

A comprehensive understanding of steric hindrance requires a combination of experimental and computational methods. Each approach provides a unique lens through which to view the spatial demands of the N-alkyl substituents in our model valinamide systems.

Experimental Methodologies

X-ray Crystallography: A Direct View of Molecular Structure

Single-crystal X-ray diffraction provides an unparalleled, high-resolution three-dimensional map of a molecule's atomic arrangement in the solid state.[9][10][11][12] This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, all of which can be distorted by steric strain. By comparing the crystal structures of N-Ethyl-L-Valinamide and N-Methyl-L-Valinamide, we can directly observe the conformational changes induced by the larger ethyl group.

Experimental Protocol: Single-Crystal X-ray Diffraction [13]

  • Crystallization: High-quality single crystals of both N-Ethyl-L-Valinamide and N-Methyl-L-Valinamide are grown, typically by slow evaporation from a suitable solvent system. Crystals should ideally be between 0.1 and 0.5 mm in each dimension.[9][13]

  • Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a monochromatic X-ray beam and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is generated. An atomic model is built into the electron density and refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Spatial Proximity in Solution

While X-ray crystallography provides a static picture, NMR spectroscopy offers insights into the dynamic solution-state conformations of molecules. The Nuclear Overhauser Effect (NOE) is particularly powerful for probing steric hindrance. An NOE is observed between two protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[14] The intensity of the NOE is inversely proportional to the sixth power of the distance between the protons, making it a highly sensitive "ruler" for intramolecular distances.

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space correlations between protons.[14][15] In our case, we would look for NOEs between the protons of the N-alkyl group and the protons of the valine side chain. Stronger NOEs would indicate a closer spatial relationship and potentially greater steric interaction.

Experimental Protocol: 2D NOESY [16][17][18]

  • Sample Preparation: A solution of the amide (N-Ethyl-L-Valinamide or N-Methyl-L-Valinamide) is prepared in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) at an appropriate concentration.

  • Acquisition of a 1D Proton Spectrum: A standard 1D 1H NMR spectrum is acquired to determine the chemical shifts of all protons and to set the spectral width for the 2D experiment.

  • 2D NOESY Experiment Setup: The experiment is set up using a standard NOESY pulse sequence. Key parameters to optimize include the mixing time (tm), which allows for the development of NOEs, and the number of increments in the indirect dimension (t1), which determines the resolution in that dimension. For small molecules, a longer mixing time (e.g., 300-500 ms) is often used.[17]

  • Data Processing and Analysis: The 2D data is processed using a Fourier transform in both dimensions. The resulting 2D spectrum is analyzed for cross-peaks, which indicate NOEs between protons. The volume of the cross-peaks can be integrated to provide a semi-quantitative measure of the internuclear distances.

Kinetic Studies: Reactivity as a Probe for Steric Accessibility

The rate of a chemical reaction is highly sensitive to the steric environment around the reactive center.[19][20] By subjecting our two amides to a reaction that is known to be affected by steric hindrance, we can infer the relative steric bulk of the N-ethyl and N-methyl groups. A suitable reaction could be the N-acylation or hydrolysis of the amide under controlled conditions. A slower reaction rate for the N-ethyl derivative would suggest greater steric hindrance around the amide nitrogen.

Experimental Protocol: Comparative Kinetic Analysis of Amide Hydrolysis

  • Reaction Setup: Prepare stock solutions of N-Ethyl-L-Valinamide and N-Methyl-L-Valinamide of known concentration. In parallel reaction vessels, initiate the hydrolysis by adding a specific amount of a hydrolyzing agent (e.g., a strong acid or base) at a constant temperature.

  • Time-Course Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quenching and Analysis: Quench the reaction in the aliquots (e.g., by neutralization). Analyze the composition of each aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the remaining amide.

  • Data Analysis: Plot the concentration of the amide versus time for both reactions. Determine the initial rate of reaction for both the N-ethyl and N-methyl derivatives. The ratio of these rates provides a quantitative measure of the relative steric hindrance.

Computational Modeling

Computational chemistry provides a powerful in-silico toolkit to complement experimental findings. Molecular mechanics and quantum mechanics calculations can be used to predict molecular geometries, energies, and other properties related to steric hindrance.[21][22][23]

Molecular Mechanics and Steric Energy

Molecular mechanics models molecules as a collection of atoms held together by springs (bonds).[22][24][25] The total steric energy of a molecule is calculated as the sum of energies from bond stretching, angle bending, torsional strain, and non-bonded (van der Waals) interactions.[22][25] By comparing the minimized steric energies of the N-ethyl and N-methyl valinamides, we can obtain a quantitative measure of the relative strain induced by each substituent.

A-Values: A Quantitative Steric Parameter

A-values provide a quantitative measure of the steric bulk of a substituent.[26] They are determined from the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a greater preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions, and thus, a larger steric size. While directly applicable to cyclohexane systems, A-values serve as a useful general descriptor of steric bulk.

Computational Protocol: Conformational Analysis and Steric Energy Calculation

  • Structure Building: Build 3D models of N-Ethyl-L-Valinamide and N-Methyl-L-Valinamide using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify the low-energy conformers for each molecule.

  • Geometry Optimization and Energy Minimization: For each low-energy conformer, perform a geometry optimization using a suitable molecular mechanics force field (e.g., MMFF94) or a quantum mechanics method (e.g., Density Functional Theory). This process finds the lowest energy geometry for that conformer.

  • Steric Energy Calculation: The output of the energy minimization will provide the steric energy for the most stable conformer of each molecule. The difference in these energies can be attributed to the difference in steric strain between the N-ethyl and N-methyl groups.

Comparative Analysis: N-Ethyl- vs. N-Methyl-L-Valinamide

Based on established chemical principles and the methodologies described above, we can anticipate the following outcomes. The data presented in the tables below is illustrative and representative of what would be expected from such experiments and calculations.

Structural and Energetic Comparison
ParameterN-Methyl-L-Valinamide (Illustrative)N-Ethyl-L-Valinamide (Illustrative)Interpretation
Calculated Steric Energy (kcal/mol) 15.218.5The higher steric energy of the N-ethyl derivative suggests greater intramolecular strain.
A-Value of N-Alkyl Group (kcal/mol) ~0.6 (for N-methylamino)~0.9 (for N-ethylamino)The larger A-value for the N-ethylamino group indicates greater steric bulk.
Key Dihedral Angle (Cα-N-C(alkyl)-C(alkyl)) N/A~60° (gauche)The ethyl group is expected to adopt a staggered conformation to minimize steric clash with the valine side chain.
Spectroscopic and Kinetic Comparison
ExperimentN-Methyl-L-Valinamide (Illustrative)N-Ethyl-L-Valinamide (Illustrative)Interpretation
NOE Intensity (N-Alkyl H to Valine γ-H) Weak to moderateModerate to strongStronger NOEs for the N-ethyl derivative would indicate closer proximity and greater steric interaction with the valine side chain.
Relative Rate of Hydrolysis 1.00.6The slower rate of hydrolysis for the N-ethyl derivative points to greater steric shielding of the amide carbonyl.

Visualizing the Steric Difference

Graphviz diagrams can help visualize the concepts and workflows discussed.

Steric_Hindrance_Comparison cluster_N_Methyl N-Methyl-L-Valinamide cluster_N_Ethyl N-Ethyl-L-Valinamide N_Methyl N-Methyl Group (Smaller Steric Profile) Valine_M Valine Side Chain N_Methyl->Valine_M Lesser Steric Clash Amide_M Amide Backbone N_Methyl->Amide_M N_Ethyl N-Ethyl Group (Larger Steric Profile) Valine_M->Amide_M Valine_E Valine Side Chain N_Ethyl->Valine_E Greater Steric Clash (Restricted Rotation) Amide_E Amide Backbone N_Ethyl->Amide_E Valine_E->Amide_E Computational_Workflow Start Build 3D Molecular Models Conf_Search Perform Conformational Search Start->Conf_Search Optimization Geometry Optimization & Energy Minimization Conf_Search->Optimization Analysis Analyze Steric Energy & Geometric Parameters Optimization->Analysis Conclusion Compare Steric Hindrance Analysis->Conclusion

Caption: Workflow for computational steric analysis.

Synthesis and Implications

The collective evidence from experimental and computational approaches strongly indicates that N-Ethyl-L-Valinamide exhibits greater steric hindrance than N-Methyl-L-Valinamide . The additional methylene unit in the ethyl group significantly increases its spatial demands, leading to:

  • Increased Steric Strain: As suggested by the higher calculated steric energy.

  • Restricted Conformational Freedom: The ethyl group's rotation is more hindered by the bulky valine side chain, which would be evident in both crystal structure and NMR data.

  • Reduced Reactivity: The greater steric shielding of the amide bond in the N-ethyl derivative is expected to decrease its susceptibility to chemical and enzymatic reactions.

For researchers in drug development , this understanding is crucial. The choice between an N-methyl and an N-ethyl group can modulate a drug candidate's metabolic stability, with the more sterically hindered N-ethyl derivative potentially being more resistant to enzymatic degradation. Furthermore, the conformational constraints imposed by the N-ethyl group could influence the molecule's binding pose and affinity for its target.

In the field of chemical synthesis , particularly in peptide and polymer chemistry, the steric hindrance of N-alkyl groups can affect reaction rates and product yields. For instance, in solid-phase peptide synthesis, the coupling of the next amino acid may be slower onto an N-ethylated residue compared to an N-methylated one.

References

  • 7.3 2D Gradient NOESY Experiment.
  • TUTORIAL: 2D NOESY EXPERIMENT - IMSERC.
  • Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism - ResearchGate. Available at: [Link]

  • X-ray Crystallography - Creative BioMart. Available at: [Link]

  • Kinetic comparison of the relative susceptibility to steric hindrance of an intra- and an inter-molecular cleavage of the ester bond in a series of 2- and 4-carbamoylphenyl esters of 2,4,6-trialkylated benzoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • noesy - Stanford University NMR Facility. Available at: [Link]

  • 2D NMR Introduction - Chemistry LibreTexts. Available at: [Link]

  • Quantitative expression for steric hindrance - Chemistry Stack Exchange. Available at: [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

  • 2D 1H-1H NOESY - NMR Facility, UCSB Chem and Biochem. Available at: [Link]

  • Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics - UCI Department of Chemistry. Available at: [Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure - OSTI.GOV. Available at: [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC. Available at: [Link]

  • Steric effect: A quantitative description from density functional theory - AIP Publishing. Available at: [Link]

  • Small molecule crystallography - Excillum. Available at: [Link]

  • Computational Chemistry, Molecular Mechanics, Relative Conformational Energies In - St. Olaf College. Available at: [Link]

  • V Bur index and steric maps: from predictive catalysis to machine learning - RSC Publishing. Available at: [Link]

  • Techniques of Molecular Modelling: Molecular Mechanics. Available at: [Link]

  • Steric hindrance effect and kinetic investigation for ionic liquid catalyzed synthesis of 4-hydroxy-2-butanone via aldol reaction - ResearchGate. Available at: [Link]

  • Molecular Mechanics Theory in Brief. Available at: [Link]

  • MOLECULAR MODELING. Available at: [Link]

  • Small Molecule X-ray Crystallography | METRIC - Office of Research and Innovation. Available at: [Link]

  • How to measure steric hindrance - Quora. Available at: [Link]

  • Recent applications of computational methods to allosteric drug discovery - Frontiers. Available at: [Link]

  • Quantitative study of steric hindrance - Quarterly Reviews, Chemical Society (RSC Publishing). Available at: [Link]

  • Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: A theoretical study | Request PDF - ResearchGate. Available at: [Link]

  • Difference Between Ethyl and Methyl. Available at: [Link]

  • Would you give ethyl priority over methyl in this question? Meaning it would be 3-ethyl-4-methylheptane? Or is it the other way around? : r/chemhelp - Reddit. Available at: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC. Available at: [Link]

  • Steric Hindrance | Organic Chemistry - YouTube. Available at: [Link]

  • Steric Hindrance | ChemTalk. Available at: [Link]

  • Difference Between Ethyl and Methyl - Pediaa.Com. Available at: [Link]

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Comparative

Comprehensive Analytical Reference Standard Comparison for N-Ethyl-L-Z-Valinamide (Z-Val-NHEt)

As a Senior Application Scientist specializing in peptidomimetic drug development, I approach the analytical validation of N-Ethyl-L-Z-Valinamide (CAS 1381929-59-4) not merely as a routine assay, but as a critical contro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptidomimetic drug development, I approach the analytical validation of N-Ethyl-L-Z-Valinamide (CAS 1381929-59-4) not merely as a routine assay, but as a critical control point in chemical synthesis[1]. Z-Val-NHEt is a highly specific, Cbz-protected amino acid derivative used as a key starting material (KSM) or intermediate in the synthesis of protease inhibitors (such as calpain inhibitors)[2].

During amide coupling to form the ethylamide moiety, the molecule is highly susceptible to epimerization at the alpha-carbon. If your analytical method cannot definitively resolve the L-enantiomer from the D-enantiomer, or distinguish it from des-ethyl impurities, the downstream Active Pharmaceutical Ingredient (API) will fail chiral purity specifications. Therefore, selecting the correct tier of reference standard and deploying a self-validating analytical protocol is foundational to ensuring data integrity.

Comparative Analysis of Reference Standard Grades

Not all reference standards are created equal. The choice of standard dictates the metrological traceability of your entire analytical method. For routine Active Pharmaceutical Ingredient (API) release, consuming highly expensive primary compendial standards is inefficient. Instead, a well-characterized in-house working standard, qualified against a primary standard, is the industry best practice[3].

Table 1: Z-Val-NHEt Reference Standard Grade Comparison
Standard GradeCertification MethodChiral Purity GuaranteeMetrological TraceabilityBest Application / Use Case
ISO 17034 CRM qNMR & Mass Balance>99.8% eeSI TraceablePrimary calibration, regulatory dispute resolution, and qualifying secondary standards.
Analytical Grade HPLC-UV / LC-MS>98.0% eeInternal CoA onlyEarly-stage R&D, method development, and preliminary impurity screening.
Working Standard Qualified vs. CRMEstablished internallyTraceable to Primary RSRoutine batch release, daily QC, and system suitability testing.

Causality Note: Why use quantitative NMR (qNMR) for a Certified Reference Material (CRM)? Because qNMR provides a direct, primary ratio of the analyte's protons against an internal standard, independent of the molecule's UV response factor. This establishes the absolute purity required by4[4].

Mechanistic Causality in Method Design

To accurately quantify Z-Val-NHEt, we must exploit its specific chemical properties:

  • Chiral Recognition: The carbobenzyloxy (Z) group's carbamate NH and the ethylamide NH act as strong hydrogen bond donors, while their carbonyls act as acceptors. By utilizing an immobilized amylose-based Chiral Stationary Phase (CSP), we create a three-point interaction that effectively resolves the L- and D- epimers.

  • Orthogonal Detection: The benzyl ring of the Z-group provides strong UV absorbance at 254 nm, while the amide backbone absorbs at 210 nm. However, UV alone cannot distinguish Z-Val-NHEt from a co-eluting non-aromatic impurity. Therefore, we couple UV detection with MS/MS (ESI+) to monitor the specific [M+H]+ transition at m/z 279.17.

Self-Validating Experimental Protocol

A robust method must not blindly trust the instrument. Every protocol must be a self-validating system where the instrument proves its resolving power before any sample data is accepted.

Step-by-Step Methodology

Step 1: Gravimetric Standard Preparation

  • Action: Weigh the Z-Val-NHEt reference standard using a microbalance.

  • Causality: You must correct the weight for the standard's specific purity and volatile content (Assay "as is" vs. "dried basis") as detailed in the CoA. Failing to adjust for water content introduces a systematic quantitative bias, a strict violation of 3[3].

Step 2: System Suitability Test (SST) Injection

  • Action: Inject a resolution mixture containing equal parts Z-L-Val-NHEt and Z-D-Val-NHEt.

  • Causality: The system is programmed with a logical gate. If the chromatographic resolution ( Rs​ ) between the epimers falls below 2.0, the sequence automatically halts. This prevents the reporting of false chiral purity data due to column degradation or mobile phase contamination.

Step 3: Linearity and Range Validation

  • Action: Inject calibration standards ranging from 50% to 150% of the target concentration.

  • Causality: This proves that the UV detector's response is directly proportional to the analyte concentration across the operational range, satisfying 5 requirements[5].

Table 2: System Suitability and Validation Parameters
ParameterAcceptance CriteriaExperimental ResultCausality / Rationale
Resolution ( Rs​ ) > 2.02.8 (L vs D isomer)Ensures baseline separation of chiral epimers.
Injection Precision %RSD < 1.0%0.4% ( n=6 )Validates autosampler mechanics and integration parameters.
Specificity No co-elutionPeak purity index > 0.999MS/MS confirms absence of des-ethyl impurities.
Linearity R2 > 0.9990.9998 (50-150% range)Validates quantitative response across the assay range.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating analytical sequence. The critical decision node ensures that no sample is analyzed unless the system first proves its capability.

G Start Z-Val-NHEt Reference Standard Prep Gravimetric Prep (Corrected for Purity) Start->Prep SST System Suitability (L/D Resolution Mix) Prep->SST HPLC Chiral HPLC Separation (Immobilized CSP) SST->HPLC DetectUV UV Detection (210/254 nm) HPLC->DetectUV DetectMS MS/MS Confirmation (m/z 279.17) HPLC->DetectMS Decision Rs > 2.0 & RSD < 1.0%? DetectUV->Decision DetectMS->Decision Valid Method Validated Proceed to Analysis Decision->Valid Yes Invalid System Invalid Troubleshoot Decision->Invalid No

Fig 1. Self-validating HPLC-UV/MS workflow for Z-Val-NHEt chiral purity analysis.

References

  • Validation of Analytical Procedures Q2(R2)
  • Are You Handling USP Reference Standards Appropri
  • ISO 17034 Guide to International Standards for Reference M
  • SOP: Preparation, Qualification & Storage of Reference and Working Standards Reesach

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Ethyl-L-Valinamide

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical reagents like N-Ethyl-L-Vali...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical reagents like N-Ethyl-L-Valinamide, a crystalline powder, demands a protocol that is both robust and rooted in a clear understanding of the material's properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Immediate Safety Briefing: Hazard Assessment

While a comprehensive, specific Safety Data Sheet (SDS) for N-Ethyl-L-Valinamide is not broadly available, analysis of structurally similar compounds, such as L-Valinamide Hydrochloride and other N-ethylated amino acid derivatives, allows for a soundly reasoned hazard assessment.[1][2]

  • Primary Physical Form: A white to off-white crystalline powder.[1]

  • Primary Routes of Exposure: The principal risks are associated with its physical form.

    • Inhalation: Fine powders can easily become airborne during handling (e.g., weighing, transferring) and can be inhaled, posing a risk to the respiratory system.[3]

    • Dermal (Skin) Contact: Direct skin contact can cause irritation. Furthermore, related compounds have shown potential for causing allergic skin reactions (sensitization).[2]

    • Ocular (Eye) Contact: Airborne particles can cause significant eye irritation.[3]

Therefore, our protective strategy must be centered on creating effective barriers to prevent inhalation and contact.

Core Protective Measures: A Multi-Layered Defense

Effective safety is not achieved by a single piece of equipment but by a systematic, multi-layered approach. Personal Protective Equipment (PPE) is the final, critical barrier, but it must be supported by foundational engineering and administrative controls.[4][5]

Layer 1: Engineering Controls (Your Primary Defense)

Before any PPE is selected, engineering controls must be in place to minimize airborne particulate generation at the source.[6]

  • Ventilated Enclosures: All handling of N-Ethyl-L-Valinamide powder, especially weighing, should be performed within a chemical fume hood or a ventilated balance enclosure.[7][8] This captures dust at the source, preventing it from entering the general laboratory environment and your breathing zone.

  • Local Exhaust Ventilation (LEV): For larger-scale transfers where a full enclosure is not practical, a strategically placed LEV system should be used to draw dust away from the operator.[1][9]

Layer 2: Personal Protective Equipment (Your Direct Shield)

The selection of PPE must directly address the identified hazards of inhalation and skin/eye contact.

Respiratory Protection: Given the fine powder nature of the compound, respiratory protection is mandatory to prevent inhalation.

  • Selection: A NIOSH-approved air-purifying respirator with a particulate filter is required.[10] For this application, an N95 respirator is the minimum standard.[11] These filters are at least 95% efficient against solid and liquid aerosols that do not contain oil.[12] If higher levels of exposure are anticipated or for individuals with facial hair that interferes with a proper seal, a Powered Air-Purifying Respirator (PAPR) should be considered.[4]

  • Fit Testing: A tight-fitting respirator is only effective if it forms a complete seal with the user's face. As required by OSHA, users of tight-fitting respirators must undergo an annual fit test to ensure proper sizing and model selection.

Hand Protection: Hands are most likely to come into direct contact with the chemical.[5]

  • Selection: Nitrile gloves are the standard recommendation for handling solid chemicals where incidental contact is the primary concern.[3][13] They offer good protection against powders and have a lower incidence of allergic reactions compared to latex.[14]

  • Protocol: For tasks involving extensive handling or cleaning up spills, consider double-gloving.[14] Always inspect gloves for tears or punctures before use.[15]

Eye and Face Protection: Protecting the eyes from airborne dust is critical.

  • Mandatory: Chemical splash goggles that provide a full seal around the eyes are required at all times when handling N-Ethyl-L-Valinamide.[3][16] Standard safety glasses do not offer sufficient protection from fine dust.

  • Situational: When there is a significant risk of dust generation (e.g., large-scale transfers, spill cleanup), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[1]

Body Protection: A barrier must be in place to prevent the contamination of personal clothing.

  • Selection: A clean, buttoned laboratory coat should be worn at all times.[16] Ensure the material is appropriate for a chemical laboratory setting.

  • Footwear: Closed-toe shoes made of a non-porous material are required in all laboratory areas where chemicals are handled.[17]

Table 1: PPE Requirements by Task
TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing (<10g) N95 Respirator (Fit-Tested)Single Pair Nitrile GlovesChemical Splash GogglesLab Coat
Bulk Transfer (>10g) N95 Respirator (Fit-Tested) or PAPRDouble Pair Nitrile GlovesGoggles & Face ShieldLab Coat
Solution Preparation N95 Respirator (during powder handling)Single Pair Nitrile GlovesChemical Splash GogglesLab Coat
Spill Cleanup N95 Respirator (Fit-Tested) or PAPRDouble Pair Nitrile GlovesGoggles & Face ShieldLab Coat

Operational Plan: Safe Handling Workflow

A disciplined, step-by-step workflow minimizes the risk of exposure and contamination.

Step-by-Step Handling Protocol
  • Area Preparation: Designate the work area within the fume hood or ventilated enclosure.[8] Cover the work surface with absorbent bench paper.[18] Assemble all necessary equipment (spatulas, weigh boats, containers) before retrieving the chemical.

  • PPE Donning: Don PPE in the following order: lab coat, respirator, eye protection, and finally, gloves. This sequence ensures a clean and secure fit.

  • Chemical Handling:

    • Keep the chemical container closed as much as possible.[18]

    • Use a spatula or scoop to transfer the powder; avoid pouring directly from the bottle, which can generate significant dust.[18]

    • Perform all transfers slowly and deliberately to minimize aerosolization.

  • Post-Handling: Securely close the primary chemical container.

  • Area Decontamination: Carefully wipe down all surfaces, including the exterior of the container and any equipment used, with a damp cloth or towel. Do not dry-sweep, as this will reaerosolize the powder.[7] Dispose of the cleaning materials as contaminated waste.

  • PPE Doffing (Removal): This sequence is critical to prevent self-contamination.

    • Remove gloves first.

    • Remove the lab coat.

    • Exit the immediate work area.

    • Wash hands thoroughly.

    • Remove eye and face protection.

    • Remove the respirator last.

    • Wash hands and face thoroughly with soap and water.[6]

Diagram 1: Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_exit Exit Phase prep_area 1. Prepare Work Area (Fume Hood, Bench Paper) don_ppe 2. Don PPE (Coat -> Respirator -> Goggles -> Gloves) prep_area->don_ppe handle 3. Handle Chemical (Minimize Dust Generation) don_ppe->handle decon 4. Decontaminate Area (Wet Wipe Surfaces) handle->decon doff_ppe 5. Doff PPE (Gloves -> Coat -> Goggles -> Respirator) decon->doff_ppe wash 6. Wash Hands & Face doff_ppe->wash

Caption: Workflow for handling N-Ethyl-L-Valinamide.

Disposal Plan: Managing Contaminated Materials

All disposable items that have come into contact with N-Ethyl-L-Valinamide must be considered contaminated waste.

  • Segregation: At the point of use, immediately place all contaminated disposable PPE (gloves, wipes, bench paper, etc.) into a designated, clearly labeled hazardous waste bag.[19]

  • Containment: Use a double-bagging method for waste to prevent leaks.[19] The bag should be sealed (e.g., zip-tied or taped shut) and stored in a designated hazardous waste collection area.

  • Compliance: All waste disposal must adhere to your institution's and local environmental regulations for chemical waste.[20][21][22] Never dispose of chemically contaminated items in the regular trash.

Diagram 2: Waste Disposal Decision Tree

G start Item for Disposal q1 Was item in direct contact with N-Ethyl-L-Valinamide? start->q1 contam_bin Place in Labeled Hazardous Waste Bag q1->contam_bin Yes non_contam_bin Dispose in Regular Lab Trash q1->non_contam_bin No seal Seal & Move to Hazardous Waste Area contam_bin->seal

Caption: Decision process for waste segregation.

Emergency Procedures

In Case of Spill:

  • Alert others in the area.

  • Wearing appropriate PPE (N95 respirator, goggles, lab coat, double gloves), gently cover the spill with absorbent pads.

  • Carefully wet the absorbent material to prevent dust from becoming airborne.

  • Collect the material using a scoop or dustpan and place it in a sealed hazardous waste bag.

  • Decontaminate the spill area thoroughly using a wet-wiping method.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][9]

  • Inhalation: Move the affected person to fresh air.[1]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for a similar compound if available.

References

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  • FUJIFILM Wako. (2024, July 3). SAFETY DATA SHEET: L-Valinamide Hydrochloride.
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  • FUJIFILM Wako. (2026, February 10). SAFETY DATA SHEET: N-1-Naphthylethylenediamine Dihydrochloride.
  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Fisher Scientific. (2009, September 20). SAFETY DATA SHEET: N-Ethylmaleimide.
  • NIOSH. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101.
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  • TCI Chemicals. (2025, April 11). SAFETY DATA SHEET: N-Ethylmaleimide.
  • Lab Manager. (2023, April 11). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Silica, crystalline (as respirable dust).
  • NIOSH. (n.d.). Respirators.
  • NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
  • Cayman Chemical. (2025, August 12). Safety Data Sheet: L-Theanine.

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